3-(Tert-butyl)pyridine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences
Pyridine and its derivatives are a cornerstone of modern chemical science, with their applications spanning a multitude of fields. numberanalytics.comnih.govsciencepublishinggroup.com The unique electronic structure of the pyridine ring, an aromatic heterocycle isoelectronic with benzene (B151609), imparts distinct properties that make these compounds highly versatile. numberanalytics.com
Role as Essential Building Blocks in Organic Synthesis
Pyridine derivatives are indispensable building blocks in organic synthesis. nih.govbohrium.com Their utility stems from their ability to participate in a wide array of chemical reactions, serving as precursors for more complex molecules. bohrium.com The nitrogen atom in the pyridine ring can act as a nucleophile and a base, while the ring itself can undergo both electrophilic and nucleophilic substitution reactions, albeit with different selectivities compared to benzene. nih.gov This reactivity allows for the construction of diverse molecular architectures. bohrium.com
Relevance in Pharmaceutical and Agrochemical Development
The pyridine scaffold is a prominent feature in numerous biologically active compounds, making it highly relevant in the pharmaceutical and agrochemical industries. numberanalytics.comresearchgate.netnih.govdatahorizzonresearch.comusdanalytics.com In medicine, pyridine derivatives are found in a wide range of drugs, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govjchemrev.com The presence of the pyridine ring can enhance the solubility and bioavailability of drug molecules. nih.govresearchgate.net In agriculture, pyridine-based compounds are integral to the formulation of herbicides, insecticides, and fungicides, contributing to crop protection and improved yields. datahorizzonresearch.comusdanalytics.comresearchgate.netgrandviewresearch.comglobenewswire.com
Impact in Functional Materials Chemistry
The application of pyridine derivatives extends to the field of functional materials. numberanalytics.com These compounds are utilized in the synthesis of materials with specific electronic and optical properties, such as conducting polymers and luminescent materials. numberanalytics.comnih.gov The ability of the pyridine nitrogen to coordinate with metal ions also makes them valuable as ligands in the development of catalysts and metal-organic frameworks (MOFs). nih.gov
Overview of Steric and Electronic Influences of the tert-Butyl Group in Pyridine Systems
The introduction of a tert-butyl group onto a pyridine ring significantly alters its steric and electronic properties. wikipedia.org Steric effects arise from the spatial arrangement of atoms, and the bulky tert-butyl group introduces considerable steric hindrance. wikipedia.org This can influence the reactivity of the pyridine ring by impeding the approach of reagents to adjacent positions.
Electronically, the tert-butyl group is known to be electron-donating. This increases the electron density on the pyridine ring, which can affect its basicity and reactivity in various chemical transformations. The interplay of these steric and electronic effects is a key factor in determining the chemical behavior and potential applications of tert-butyl substituted pyridines.
Scope and Objectives of Academic Research on 3-(Tert-butyl)pyridine
Academic research on this compound aims to comprehensively understand its fundamental chemical characteristics and explore its potential applications. Key objectives include the development of efficient synthetic routes, a thorough investigation of its reactivity patterns, and detailed characterization of its physical and chemical properties. Furthermore, research focuses on leveraging the unique steric and electronic properties conferred by the 3-tert-butyl substituent to develop novel applications in areas such as catalysis and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-5-4-6-10-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUIIWHYTLCORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334484 | |
| Record name | 3-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38031-78-6 | |
| Record name | 3-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Tert Butyl Pyridine and Its Derivatives
Direct Functionalization Approaches
Direct functionalization of the pre-formed pyridine (B92270) ring is a primary strategy for introducing substituents. This approach involves the selective C-H activation and subsequent formation of a new carbon-carbon bond at a specific position on the heterocycle.
Alkylation Strategies on Pyridine Ring Systems
Alkylation of pyridine presents significant regioselectivity challenges due to the electronic nature of the ring. The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C2, C4, and C6 positions. Consequently, direct introduction of a tert-butyl group at the C3 position is often non-trivial.
The direct alkylation of a pyridine ring using tert-butyl halides and a strong base is a challenging endeavor. The steric bulk of the tert-butyl group, combined with the electronic deactivation of the pyridine ring, often requires harsh reaction conditions. While this method can be applied to pyridine derivatives, achieving C3 selectivity on an unsubstituted ring is difficult. For instance, the alkylation of pyridin-3-amine with tert-butyl bromide can be facilitated by strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents, though this functionalizes an already substituted and activated ring system . Another approach involves the reaction of pyridine with alkyl halides in the presence of magnesium metal, which tends to favor the formation of 4-alkylpyridines rsc.orgorganic-chemistry.org.
Table 1: Representative Nucleophilic Alkylation Approaches
| Pyridine Substrate | Alkylating Agent | Base/Metal | Solvent | Primary Product Position | Citation |
|---|---|---|---|---|---|
| Pyridine | n-Butyl Chloride | Magnesium | Pyridine | 4-Alkyl | rsc.org |
This interactive table summarizes conditions for nucleophilic alkylation on pyridine systems.
The use of organometallic reagents, particularly alkyllithiums, is a common method for the alkylation of pyridines. The reaction of pyridine with tert-butyllithium (B1211817) typically proceeds via a nucleophilic addition mechanism to form dihydropyridine (B1217469) intermediates, which are then oxidized to the corresponding alkylated pyridines lookchem.com. However, this reaction is highly sensitive to stoichiometry and reaction conditions, often yielding a mixture of products.
Reaction with an excess of tert-butyllithium can lead to multiple alkylations, producing 2,6-di-tert-butylpyridine (B51100) and even 2,4,6-tri-tert-butylpyridine, particularly at elevated temperatures lookchem.comnih.gov. The initial addition overwhelmingly favors the C2 position, making the synthesis of 3-tert-butylpyridine via this direct method inefficient. Regioselectivity can sometimes be controlled in substituted pyridines, but for the parent pyridine, C3 alkylation is not the preferred outcome nih.govacs.org.
Table 2: Products from the Reaction of Pyridine with tert-Butyllithium
| Conditions | Major Products | Minor Products | Citation |
|---|---|---|---|
| 1 equiv. t-BuLi, -70°C | 2-tert-Butylpyridine (B1266198) | - | lookchem.com |
This interactive table shows typical product distributions from the reaction of pyridine with tert-butyllithium.
Ring-Forming Reactions Incorporating tert-Butyl Moieties
An alternative and often more effective strategy for synthesizing specifically substituted pyridines like the 3-tert-butyl isomer is to construct the pyridine ring from acyclic precursors that already contain the tert-butyl group in the desired position.
Cyclocondensation Approaches for Pyridine Ring Formation (e.g., Modified Bohlmann-Rahtz Reactions)
The Bohlmann-Rahtz pyridine synthesis is a robust, two-step method for preparing substituted pyridines. The classical approach involves the condensation of an enamine with an ethynyl (B1212043) ketone to yield an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to form a 2,3,6-trisubstituted pyridine organic-chemistry.orgjk-sci.com. By carefully selecting the starting enamine and ethynyl ketone, one can control the substitution pattern of the resulting pyridine.
Modifications to this reaction have led to one-pot, three-component procedures where a 1,3-dicarbonyl compound, an ammonium (B1175870) source (like ammonium acetate), and an alkynone are combined to generate the pyridine ring with high regiochemical control core.ac.ukcardiff.ac.uk. To synthesize a derivative of 3-tert-butylpyridine using this method, a precursor such as 4,4-dimethyl-3-oxopentanal or a related β-dicarbonyl compound containing a tert-butyl group would be required.
Table 3: Ring-Forming Strategies
| Reaction Name | Precursors | Key Features | Product Type | Citation |
|---|---|---|---|---|
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Two-step, thermally induced cyclodehydration | 2,3,6-Trisubstituted Pyridines | organic-chemistry.orgjk-sci.comnih.gov |
| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl, Ammonia (B1221849), Alkynone | One-pot, three-component condensation | Polysubstituted Pyridines | core.ac.uk |
This interactive table outlines various ring-forming methodologies for synthesizing substituted pyridines.
Transition Metal-Catalyzed [2+2+2] Cycloaddition Reactions in Pyridine Synthesis
The transition metal-catalyzed [2+2+2] cycloaddition reaction is a powerful and atom-economical method for the de novo synthesis of substituted pyridine rings. magtech.com.cnrsc.org This process involves the elegant assembly of two alkyne molecules and one nitrile molecule to form the pyridine core in a single step. rsc.orgthieme-connect.com A variety of transition metals, including cobalt (Co), rhodium (Rh), ruthenium (Ru), iron (Fe), and nickel (Ni), have been shown to effectively catalyze this transformation, each with its own mechanistic nuances. magtech.com.cnbohrium.comrsc.org
The general mechanism proceeds through the formation of a metallacyclopentadiene intermediate from two alkyne units coordinated to the metal center. Subsequent coordination and insertion of a nitrile into the metallacycle, followed by reductive elimination, yields the final pyridine product and regenerates the active catalyst. rsc.org The regioselectivity of the cycloaddition, which dictates the substitution pattern on the resulting pyridine, is a critical aspect of this methodology.
For the synthesis of pyridines bearing a tert-butyl group, tert-butylacetylene can be employed as one of the alkyne components. Research has shown that low-valent niobium catalytic systems, generated from NbCl₅ and a reducing agent like zinc, can catalyze the intermolecular cycloaddition of tert-butylacetylene with various arylnitriles. acs.org This specific reaction leads to the formation of 2,3,6-trisubstituted pyridine derivatives, where the tert-butyl group from the starting alkyne is incorporated at the 3-position of the pyridine ring. acs.org Similarly, cobalt complexes have been utilized to catalyze the reaction between tert-butylacetylene and arylnitriles, although in some cases, the formation of benzene (B151609) derivatives from the cyclotrimerization of the alkyne can be a competing side reaction. thieme-connect.comrsc.org
Table 1: Examples of [2+2+2] Cycloaddition for Pyridine Synthesis
| Catalyst System | Alkyne(s) | Nitrile | Key Product(s) | Reference |
|---|---|---|---|---|
| Low-valent Niobium (from NbCl₅/Zn) | tert-Butylacetylene | Arylnitriles | 2,6-Disubstituted-3-(tert-butyl)pyridines | acs.org |
| Cobalt(I) Complexes | tert-Butylacetylene | Arylnitriles | Substituted 3-(tert-butyl)pyridines | rsc.org |
| Iron(II) Pre-catalyst | Diynes | Acetonitrile | Fused Pyridine Systems | researchgate.net |
| Rhodium(I) Complexes | Diynes | Various Nitriles | Fused and Substituted Pyridines | rsc.org |
Derivatization from Precursors with Pre-existing Pyridine Scaffolds
Strategies for Introducing the tert-Butyl Group at the 3-Position
Introducing a bulky tert-butyl group directly onto the C-3 position of an unsubstituted pyridine ring is a significant synthetic challenge due to the electronic properties of the heterocycle, which favor reactions at the C-2 and C-4 positions. snnu.edu.cn However, several strategies have been developed to achieve this transformation.
One approach involves a multi-step synthesis starting from an acyclic precursor that already contains the tert-butyl moiety. For instance, 3-(tert-butyl)pyridine has been synthesized in a five-step sequence starting from neopentyl alcohol. jst.go.jp A key step in this pathway is the cycloaddition of α-tert-butylacrolein with butyl vinyl ether to form a dihydropyran derivative, which is subsequently converted to the desired pyridine base. jst.go.jp
Direct C-H functionalization methods, such as radical alkylation (Minisci-type reactions), can introduce alkyl groups onto the pyridine ring. However, these reactions on unsubstituted pyridine typically show poor regioselectivity for the C-3 position. snnu.edu.cnnih.gov The regiochemical outcome is highly dependent on the reaction conditions, including the solvent and the presence of acid, and often favors the electronically activated α- and γ-positions. nih.gov For pyridines that already possess a substituent, particularly a π-conjugating, electron-withdrawing group at the C-4 position, radical isopropylation has been observed to yield a mixture of C-2 and C-3 substituted products, indicating that C-3 functionalization is possible under specific electronic circumstances. nih.gov
Another strategy involves the regiodivergent alkylation using alkyllithium reagents. The choice of alkyllithium and solvent can direct the alkylation to either the C-2 or C-4 position. acs.org While this method is powerful for C-2 and C-4 functionalization, achieving C-3 selectivity on an unsubstituted pyridine remains a formidable challenge. acs.org
Regioselective C-H Functionalization of Pyridine Rings
The direct functionalization of pyridine C-H bonds is a highly desirable strategy for synthesizing derivatives, as it avoids the need for pre-functionalized starting materials. researchgate.net However, achieving regioselectivity, especially at the electron-rich C-3 and C-5 (meta) positions, is difficult due to the inherent electronic-deficiency of the pyridine ring at the C-2, C-4, and C-6 positions. snnu.edu.cn
Several advanced methods have been developed to control the site of functionalization:
Directing Groups: A common strategy involves installing a directing group on the pyridine ring, which coordinates to a metal catalyst and directs C-H activation to an adjacent (ortho) position. To achieve meta-functionalization, a directing group must be placed at the C-2 or C-4 position to guide the reaction to C-3. snnu.edu.cn
Iridium-Catalyzed Borylation: A powerful non-directed method for meta-functionalization is the iridium-catalyzed C-H borylation. snnu.edu.cnnih.gov Using a specific ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), with an iridium catalyst allows for the preferential borylation of pyridine at the C-3 position. snnu.edu.cnnih.gov The resulting pyridyl boronate ester is a versatile intermediate that can be converted into a wide range of functional groups through subsequent cross-coupling reactions.
Radical Reactions: As mentioned previously, radical reactions like the Minisci reaction can functionalize pyridine C-H bonds. The regioselectivity is complex and can be tuned by altering solvents or by the electronic nature of existing substituents on the ring. nih.gov For example, changing the solvent can alter the ratio of C-2 to C-3 substitution products for certain 4-substituted pyridines. nih.gov
Lewis Acid Activation: Pyridine can be activated by a Lewis acid, which enhances its electrophilicity and facilitates nucleophilic attack. A metal-free approach for C-4 phosphonation involves activating the pyridine with BF₃·OEt₂, followed by nucleophilic addition of a phosphine (B1218219) oxide anion. acs.org While this particular method is highly selective for the C-4 position, the principle of Lewis acid activation is a key concept in modifying pyridine's reactivity. acs.org
Table 2: Comparison of Regioselective C-H Functionalization Methods for Pyridine
| Method | Typical Position(s) Functionalized | Key Features | Reference |
|---|---|---|---|
| Directed Metalation | ortho to Directing Group (e.g., C-3) | Requires pre-installation and potential removal of a directing group. | snnu.edu.cn |
| Ir-Catalyzed Borylation | C-3 / C-5 (meta) | Non-directed; relies on catalyst/ligand control; forms versatile boronate esters. | snnu.edu.cnnih.gov |
| Minisci-type Radical Reaction | C-2 / C-4 (ortho/para) | Regioselectivity can be complex and influenced by substituents and conditions; C-3 possible in specific cases. | snnu.edu.cnnih.gov |
| Lewis Acid-Mediated Nucleophilic Addition | C-4 (para) | Activates the ring for nucleophilic attack; high regioselectivity for C-4. | acs.org |
Synthesis of Pyridine-Based Pincer Ligands with tert-Butyl Substituents (e.g., 3,5-Bis(di-tert-butylphosphinito)pyridine)
Pincer ligands are tridentate molecules that bind to a central metal atom in a meridional fashion, forming highly stable complexes used extensively in catalysis. Pyridine-based pincer ligands featuring bulky tert-butyl groups are of particular interest. A prominent example is 3,5-bis(di-tert-butylphosphinito)pyridine, a "reverse pyridine" POCOP-type ligand.
The synthesis of this ligand begins with commercially available 3,5-dihydroxypyridine. acs.org Established methods for creating bis(phosphinite) pincer ligands involve the deprotonation of the hydroxyl groups followed by reaction with a chlorophosphine. acs.org In the synthesis of 3,5-bis(di-tert-butylphosphinito)pyridine, 3,5-dihydroxypyridine is reacted with two equivalents of di-tert-butylchlorophosphine (B1329828) (tBu₂PCl). acs.org
The choice of base and the order of reagent addition are crucial for achieving high selectivity and yield. acs.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). The addition of di-tert-butylchlorophosphine to the 3,5-dihydroxypyridine suspension, followed by the dropwise addition of a non-nucleophilic organic base such as 1,8-diazabicycl[5.4.0]undec-7-ene (DBU), has been shown to be an effective protocol. acs.orgcaltech.edu This procedure results in the formation of the desired 3,5-bis(di-tert-butylphosphinito)pyridine ligand in good yield. caltech.edu This ligand can then be used to form pincer complexes with various transition metals, including rhodium and nickel, which are studied for their catalytic properties. acs.orgacs.org
Table 3: Synthesis of 3,5-Bis(di-tert-butylphosphinito)pyridine
| Starting Material | Key Reagents | Solvent | Product | Reference |
|---|---|---|---|---|
| 3,5-Dihydroxypyridine | 1. Di-tert-butylchlorophosphine 2. 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 3,5-Bis(di-tert-butylphosphinito)pyridine | acs.orgcaltech.edu |
Reaction Mechanisms and Pathways Involving 3 Tert Butyl Pyridine
Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring
The reactivity of the 3-(tert-butyl)pyridine ring is dually influenced by the electronegative nitrogen atom and the substituent group.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic system. wikipedia.org This deactivating effect is comparable to that of a nitro group in nitrobenzene, making reactions like nitration require harsh conditions. wikipedia.orgquora.com The nitrogen atom's lone pair can also coordinate with electrophilic reagents, further deactivating the ring by creating a positive charge at positions 2, 4, and 6. libretexts.org
Consequently, electrophilic attack on the pyridine nucleus is significantly suppressed compared to benzene (B151609). wikipedia.orgquora.com When substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen), which is the most electron-rich carbon atom in the deactivated ring. wikipedia.orgquora.com The intermediate cation formed by attack at the 3-position avoids placing a destabilizing positive charge on the electronegative nitrogen atom, unlike the intermediates for 2- or 4-substitution. libretexts.org Therefore, the synthesis of this compound does not typically proceed via direct electrophilic alkylation of pyridine.
Conversely, the electron-deficient character of the pyridine ring makes it more susceptible to nucleophilic substitution than benzene. wikipedia.orgstackexchange.com This reactivity is enhanced when a good leaving group is present on the ring. Nucleophilic attack is favored at the 2- and 4-positions, as the negative charge in the resulting intermediate can be stabilized on the electronegative nitrogen atom. quora.com
For a derivative like 2-chloro-3-(tert-butyl)pyridine, nucleophilic substitution can be achieved. An example includes the reaction with ammonia (B1221849) under high-pressure conditions to displace the chlorine and form (3-(tert-butyl)pyridin-2-yl)methanamine (B1650867) derivatives. vulcanchem.com Similarly, the displacement of a bromine atom from a substituted pyridine by tert-butylamine (B42293) has been studied, a reaction that requires an excess of the amine nucleophile to proceed effectively. researchgate.net These reactions illustrate the utility of nucleophilic substitution pathways for functionalizing the pyridine ring, even with the steric hindrance of a tert-butyl group.
Radical Reaction Pathways
This compound and its derivatives can participate in and be formed through various radical reaction pathways, which are critical in modern synthetic chemistry.
Alkyl radicals, including the tert-butyl radical, can be generated from various precursors. For instance, N-hydroxyphthalimide (NHPI) esters can form radicals upon single electron transfer, a process that can be facilitated by photocatalysis. beilstein-journals.org A common method for generating tert-butoxyl radicals involves the thermal decomposition of initiators like di-tert-butyl hyponitrite (DTBHN). chemrxiv.org
These generated radicals can be trapped by activated pyridine rings. The addition of a tert-butyl radical to a protonated pyridine is an endergonic process, but the reaction becomes more favorable with more reactive N-methoxypyridinium salts. nih.gov Computational studies have been used to determine the free energy profiles for such radical additions.
| Reactant | Activation Free Energy (ΔG‡) | Reaction Free Energy (ΔG) |
|---|---|---|
| N-methoxy-2,6-lutidinium salt | +46.9 kJ mol⁻¹ | -6.2 kJ mol⁻¹ |
| Protonated Pyridine | Not specified | Endergonic |
The existence of transient radical intermediates in such reaction cycles can be confirmed experimentally. Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, using spin traps such as phenylbutylnitrone (PBN), allow for the in-situ generation, trapping, and characterization of these highly reactive species. pharma.hr
Homolytic cleavage, the breaking of a covalent bond to produce two radicals, is a fundamental step in initiating many radical reactions. researchgate.net This can be achieved thermally or photochemically. For example, the O–O bond in di-tert-butyl peroxide (DTBP) can undergo homolytic cleavage to generate two tert-butoxyl radicals. nih.gov Similarly, the B–H bond in N-heterocyclic carbene (NHC)-borane adducts can be cleaved using radical initiators like AIBN or DTBP to form boryl radicals. nih.gov
In some reaction mechanisms, there is a competition between homolytic (radical) and heterolytic (ionic) cleavage pathways. Quantum chemical calculations on the Boekelheide rearrangement of a pyrimidine (B1678525) N-oxide showed that while homolytic cleavage leads to more stable intermediates, the energy difference compared to the heterolytic pathway can be small, suggesting a possible competition between the two mechanisms. fu-berlin.de Reactions involving radical pairs formed by homolysis may proceed within a solvent cage, where the close proximity of the radicals facilitates recombination. fu-berlin.de
| Computational Level | Gibbs Free Energy Difference (ΔG) | Favored Pathway |
|---|---|---|
| CCSD(T) | ~3 kcal/mol | Homolytic |
Coordination-Driven Reaction Mechanisms
The nitrogen atom in this compound allows it to act as a ligand, coordinating to metal centers to form stable complexes. This coordination can significantly influence the reactivity and properties of the metal center, leading to coordination-driven mechanisms. The bulky tert-butyl group often creates a specific steric environment around the metal, which can enhance catalytic selectivity and complex stability. researchgate.net
A notable example is the interaction of tert-butylpyridine (TBP) with the copper-based redox couple [Cu(dmp)₂]²⁺/⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline), which is used as a redox mediator in dye-sensitized solar cells. acs.org While the Cu(I) complex, [Cu(dmp)₂]⁺, is resistant to TBP coordination, the oxidized Cu(II) species can coordinate with TBP to form new compounds. acs.org This coordination adversely affects the electrochemical activity and mass transfer capability of the redox couple, leading to a degradation in solar cell performance. acs.org This demonstrates how the coordination of a pyridine derivative can directly drive a mechanism that alters the function of a molecular device.
Ligand Exchange and Substitution Processes in Metal Complexes
The substitution of ligands in metal complexes is a fundamental process in coordination chemistry. In the context of complexes containing this compound, the bulky tert-butyl group influences the rate and mechanism of ligand exchange.
Studies on related complexes, such as those with 4-tert-butylpyridine (B128874), have shown that ligand substitution reactions can proceed through a dissociative (D) mechanism. For instance, the substitution of 4-tert-butylpyridine in pentacyanoferrate(II) complexes, [Fe(CN)₅(4-(t-Bu)py)]³⁻, by other ligands like 4-cyanopyridine (B195900) or pyrazinecarboxylate follows a D mechanism where the rate-determining step is the dissociation of the tert-butylpyridine ligand. nih.gov It is plausible that this compound complexes would exhibit similar dissociative pathways, with the steric hindrance from the 3-positioned tert-butyl group potentially accelerating the dissociation rate compared to its 4-substituted isomer due to increased steric strain in the ground state.
The coordination of tert-butylpyridine derivatives with metal ions is a key aspect of their role in ligand exchange. For example, bis(2,9-dimethyl-1,10-phenanthroline) copper(I)/(II) ([Cu(dmp)₂]²⁺/⁺) has been shown to coordinate with 4-tert-butylpyridine (TBP). acs.org While the Cu(I) complex is resistant to TBP coordination, the Cu(II) complex can form new coordinated compounds. acs.org This interaction is crucial in applications like dye-sensitized solar cells, where TBP is a standard additive. acs.org The coordination of this compound to metal centers would similarly be governed by a balance between the electronic donating ability of the pyridine nitrogen and the steric hindrance imposed by the tert-butyl group.
Furthermore, the introduction of sterically bulky ancillary ligands can facilitate the photoinduced dissociation of other ligands. In ruthenium(II) complexes, replacing a standard bipyridine ligand with a more sterically demanding one like 6,6'-dimethyl-2,2'-bipyridine (B1328779) significantly enhances the quantum yield of photoinduced pyridine dissociation. acs.org This suggests that in a complex containing this compound, its own dissociation could be influenced by the steric properties of other ligands present in the coordination sphere.
| Complex Studied | Incoming Ligand | Mechanism | Key Finding |
| [Fe(CN)₅(4-(t-Bu)py)]³⁻ | 4-cyanopyridine | Dissociative (D) | The reaction rate is dependent on the dissociation of the 4-tert-butylpyridine ligand. nih.gov |
| [Fe(CN)₅(4-(t-Bu)py)]³⁻ | Pyrazinecarboxylate | Dissociative (D) | Similar to substitution with 4-cyanopyridine, the mechanism is dissociative. nih.gov |
| [Cu(dmp)₂]²⁺ | 4-tert-butylpyridine | Coordination | Forms new TBP-coordinated compounds, affecting the properties of the redox couple. acs.org |
| [Ru(tpy)(bpy)(py)]²⁺ analog | Acetonitrile (solvent) | Photoinduced Ligand Exchange | Steric bulk on ancillary ligands facilitates the dissociation of the pyridine ligand. acs.org |
Metal-Promoted Transformations and Catalytic Cycles
This compound can act as a ligand in various metal-catalyzed reactions, influencing the activity and selectivity of the catalyst. Its role is often to modify the electronic and steric environment of the metal center.
In the realm of C-H bond functionalization, pyridine derivatives are key substrates. Rare earth metal complexes, for example, have been shown to catalyze the ortho-alkylation of pyridines. beilstein-journals.org While 2-tert-butylpyridine (B1266198) has been specifically studied, showing reactivity with ethylene (B1197577) in the presence of an yttrium catalyst, the mechanism involves coordination of the pyridine to the metal center, followed by C-H activation. beilstein-journals.org For this compound, C-H activation would likely occur at the less sterically hindered C2 or C6 positions, directed by the coordinating nitrogen atom.
Ruthenium complexes bearing PNN-type pincer ligands, where the pyridine backbone is substituted, are effective catalysts for processes like the dehydrogenation of alcohols. researchgate.net A proposed mechanism for a related reaction, the acylation of amines, involves the dehydrogenation of hemiaminal intermediates formed from an aldehyde and the amine, catalyzed by the ruthenium complex. researchgate.net The electronic properties of the pyridine ring in the pincer ligand are crucial for the catalytic activity. The electron-donating tert-butyl group at the 3-position of a pyridine ligand could modulate the catalytic efficiency of such a complex.
Rhodium-catalyzed silylformylation of alkynes is another area where the ligand environment is critical. The proposed mechanism involves the oxidative addition of a Si-H bond to the rhodium center, followed by insertion of the alkyne and carbon monoxide. mdpi.com While not directly involving this compound as a ligand in the cited study, pyridine-type ligands are known to influence the course of such catalytic cycles. The steric and electronic properties of this compound would affect the stability of the catalytic intermediates and the rate of the reaction.
Acid-Base Chemistry and Protonation Effects
The basicity of the nitrogen atom in this compound is a defining feature of its chemical behavior, leading to the formation of pyridinium (B92312) cations and its use as a basic site in catalysis.
Formation and Reactivity of Pyridinium Cations
The nitrogen atom of this compound can be readily protonated by acids to form the corresponding 3-(tert-butyl)pyridinium cation. The stability and reactivity of this cation are influenced by the steric hindrance provided by the tert-butyl group.
While the basicity of this compound itself is not extensively documented in the provided search results, data for related isomers is instructive. The pKa of the conjugate acid of 4-tert-butylpyridine is around 5.99, showing an increase in basicity compared to pyridine (pKa = 5.17) due to the electron-donating nature of the alkyl group. researchgate.net Conversely, 2,6-di-tert-butylpyridine (B51100) is an unusually weak base in both water and DMSO, a phenomenon attributed to steric hindrance to solvation of the corresponding pyridinium cation. researchgate.netcdnsciencepub.com The rate of protonation of 2,6-di-tert-butylpyridine by the hydronium ion is significantly retarded due to this steric hindrance. acs.org For this compound, with the bulky group at the 3-position, a moderate increase in basicity compared to pyridine is expected, and the steric hindrance to protonation and solvation would be less pronounced than in the 2,6-disubstituted case.
Pyridinium salts can be formed through various synthetic routes, including the reaction of pyridines with electrophiles. For instance, phenol-pyridinium salts can be synthesized via an iridium-photocatalyzed oxidative C-H pyridination of phenols, where the pyridine acts as a nucleophile. nih.gov The formation of the pyridinium salt is a key step in this transformation. nih.gov
The reactivity of pyridinium cations is also of interest. For example, 3-diazopyridinium cations can be generated in situ from 3-aminopyridine (B143674) and subsequently used in processes like electrografting. researchgate.net The stability of these cations is a critical factor in their application. researchgate.net
| Pyridine Derivative | pKa of Conjugate Acid (in water) | Key Observation |
| Pyridine | 5.17 | Reference compound. researchgate.net |
| 4-tert-butylpyridine | 5.99 | Increased basicity due to the electron-donating effect of the tert-butyl group. researchgate.net |
| 2,6-di-tert-butylpyridine | 3.58 (50% EtOH) | Significantly weaker base due to steric hindrance to solvation of the cation. researchgate.net |
Role as a Basic Site in Organocatalysis
The basic nitrogen atom of this compound allows it to function as a base in organocatalytic reactions. Its moderate basicity and steric bulk can be advantageous in specific transformations.
Sterically hindered pyridines, such as 2,6-di-tert-butylpyridine, are often employed as "proton sponges" or non-nucleophilic bases. rsc.orgorgsyn.org They are basic enough to neutralize acidic byproducts but are too sterically hindered to act as nucleophiles, thus preventing unwanted side reactions. rsc.orgorgsyn.org For example, in reactions catalyzed by Lewis acids, 2,6-di-tert-butylpyridine can be added to inhibit any competing Brønsted acid-catalyzed pathways without coordinating to the bulky Lewis acidic center. rsc.org this compound, with less steric hindrance than its 2,6-disubstituted counterpart, could still serve a similar purpose in reactions where a milder, moderately hindered base is required.
In oxidation reactions, pyridine is often used as a base. For instance, the oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite (B82951) proceeds in the presence of pyridine and methanol. researchgate.net The proposed mechanism involves the formation of an aldehyde and an acyl chloride as intermediates, with pyridine likely acting as a base to facilitate these steps. researchgate.net The use of this compound in such a reaction would be expected to influence the reaction rate due to its different basicity and steric profile compared to unsubstituted pyridine.
The tert-butyl group can also influence the properties of organocatalysts in which the pyridine moiety is incorporated. For example, in imidazolidinone-based organocatalysts, the electronic and steric effects of substituents on the catalyst's structure are critical for its performance in asymmetric synthesis. mdpi.com While not a direct example of this compound as a catalyst itself, it highlights how the tert-butyl substituent on a heterocyclic core can be a key design element in organocatalysis.
Coordination Chemistry and Ligand Design Principles
3-(Tert-butyl)pyridine as a Monodentate Ligand
As a monodentate ligand, this compound coordinates to a metal center through the lone pair of electrons on its nitrogen atom. The presence and position of the tert-butyl group significantly modulate its coordination properties compared to unsubstituted pyridine (B92270).
This compound and its isomers serve as N-donor ligands for a variety of metal ions. While extensive research often focuses on the 4-tert-butyl isomer due to synthetic accessibility, the principles of coordination are analogous. These ligands form simple coordination adducts without undergoing redox reactions with the metal center. rsc.org
For instance, studies on lanthanide metallocenes show that 4-tert-butyl-pyridine can coordinate to samarium(II) centers, forming stable adducts where the Sm(II) maintains its f⁶ electronic structure. rsc.org Similarly, seven- and eight-coordinate lanthanide complexes with erbium(III) and lutetium(III) have been synthesized, featuring 4-tert-butylpyridine (B128874) in an all-nitrogen coordination sphere alongside pyrazolato ligands. acs.org These complexes are valued as potential precursors for chemical vapor deposition processes due to their stability and volatility. acs.org The coordination to transition metals follows similar principles, with the pyridine derivative acting as a neutral ligand that stabilizes the metal center. researchgate.net
Steric effects, arising from the spatial arrangement of atoms, are nonbonding interactions that critically influence the shape and reactivity of molecules. wikipedia.org The bulky tert-butyl group on the pyridine ring introduces significant steric hindrance, which is the slowing of chemical reactions due to steric bulk. wikipedia.org
The position of this group is critical. When placed at the 3- or 4-position, it can influence the stability and solubility of the complex without directly blocking the metal's coordination site. For example, the tert-butyl group enhances the solubility of resulting complexes in nonpolar organic solvents. researchgate.net However, if the group is in the 2- or 6-position, adjacent to the nitrogen donor, it can sterically hinder or even prevent the ligand's coordination to the metal center. nih.gov Research on tungsten complexes with pyridine-2-thiolate (B1254107) ligands demonstrated that attempts to coordinate ligands with tert-butyl or trifluoromethyl groups at the 6-position were unsuccessful precisely because of the steric hindrance from these large groups. nih.gov This highlights how the steric profile of this compound, while less obstructive than its 2-substituted counterpart, still plays a crucial role in dictating the coordination geometry and the accessibility of the metal center to other substrates or ligands.
Pyridine Derivatives Bearing tert-Butyl Groups as Polydentate Ligands
The incorporation of tert-butylated pyridine rings into larger, multidentate ligand scaffolds is a powerful strategy in catalyst and materials design. The steric and electronic properties of the tert-butyl group are exploited to control the coordination environment, enhance stability, and improve solubility.
Pincer ligands, which bind to a metal center in a meridional fashion through three donor atoms, are highly valued for their ability to impart stability and prevent complex dimerization. mdpi.com The introduction of tert-butyl groups onto the flanking donor arms or the central pyridine backbone is a common tactic.
In bis(phosphino)pyridine pincer ligands, often abbreviated as PNP, tert-butyl groups on the phosphorus donors create a well-defined coordination pocket around the metal. nih.gov A family of cobalt chloride, methyl, acetylide, and hydride complexes featuring a tert-butyl substituted bis(phosphino)pyridine pincer ligand, ((tBu)PNP)CoX, has been synthesized and studied. nih.gov Similarly, a bis(phosphinite) reverse pyridine pincer ligand, where the donor atoms are arranged in a P-C-P fashion with a central pyridinyl C-donor (POCOP), has been developed with di-tert-butylphosphinite groups. acs.org These bulky ligands have been successfully coordinated to rhodium and nickel. acs.org
| Pincer Ligand Type | Abbreviation | Metal Center(s) | Key Research Finding | Reference |
|---|---|---|---|---|
| Bis(phosphino)pyridine | (tBu)PNP | Cobalt (Co) | Electronic structures evaluated; benzylic C-H bonds are weakened by σ-donating ligands on cobalt. | nih.gov |
| Bis(phosphinite)pyridine | PyPOCOP | Rhodium (Rh), Nickel (Ni) | Synthesis of a new "reverse" pyridine pincer ligand; reactivity modulated by a borane (B79455) Lewis acid. | acs.org |
| Bis(di-tert-butylphosphinito)pyridine | - | Ruthenium (Ru) | Complexes formed from resorcinol (B1680541) bis(phosphinite) ligands with bulky tert-butyl groups. | researchgate.net |
| Neutral ONO Tridentate Ligand | ONO | Nickel (Ni), Cobalt (Co) | Novel ligands with tert-butyl wingtip groups form pseudo-octahedral complexes. | mdpi.com |
Macrocyclic ligands containing tert-butylated pyridine subunits are of significant interest for their ability to selectively bind metal ions and for applications in materials science. The synthesis of these large, cyclic molecules often relies on a template effect, where a metal ion directs the condensation of smaller precursor molecules.
A notable example is the synthesis of 2,6-diiminopyridine-derived macrocycles via a [2+2] condensation around alkaline earth metal ions (Ca²⁺, Sr²⁺, Ba²⁺). researchgate.netnih.gov The inclusion of a tert-butyl group at the 4-position of the pyridine ring in the precursor synthons was found to be crucial. researchgate.netnih.gov This substitution dramatically improved the solubility of the resulting macrocyclic complexes in common organic solvents, which facilitated higher reaction yields and enabled thorough characterization by NMR, mass spectrometry, and single-crystal X-ray crystallography. researchgate.netnih.gov This enhanced solubility allows for a systematic investigation of how factors like template ion size and macrocycle ring size influence the final structure and electronic properties of the complex. nih.govresearchgate.net
Terpyridine (tpy) is a classic tridentate chelating ligand that forms highly stable complexes with a vast range of transition metals. Substituting the tpy core with tert-butyl groups is a common strategy to modify its properties. The compound 4'-tert-butyl-2,2':6',2''-terpyridine is a prime example, designed to have both a sterically demanding and a solubilizing substituent. rsc.org
Structural Effects: In the solid state, the bulky tert-butyl group prevents the molecules of 4'-tButpy from engaging in the face-to-face π-stacking interactions that are characteristic of unsubstituted terpyridine. rsc.org When complexed with metals like zinc or ruthenium to form [M(4'-tButpy)₂]²⁺, the packing of the cations is altered; the tert-butyl groups are accommodated in pockets between the tpy domains of adjacent cations, preventing the typical {M(tpy)₂} embrace. rsc.org
Electronic Effects: The tert-butyl group is weakly electron-releasing. This property has been quantified through electrochemical studies of metal complexes. Cyclic voltammetry data for a series of homoleptic [M(4'-tButpy)₂]²⁺ complexes show a slight negative shift in redox potentials compared to their unsubstituted tpy analogs, consistent with the substituent's electron-donating nature. This electronic influence, combined with the steric and solubility effects, makes tert-butylated terpyridines versatile ligands for applications ranging from catalysis to materials science. rsc.orglehigh.edu
| Complex | Process | E₁/₂ (V vs. Fc⁺/Fc) | Reference |
|---|---|---|---|
| [Fe(tpy)₂][PF₆]₂ | Fe(III)/Fe(II) | +0.79 | rsc.org |
| [Fe(1)₂][PF₆]₂ | Fe(III)/Fe(II) | +0.76 | rsc.org |
| [Co(tpy)₂][PF₆]₂ | Co(III)/Co(II) | -0.03 | rsc.org |
| [Co(1)₂][PF₆]₂ | Co(III)/Co(II) | -0.07 | rsc.org |
| [Ru(tpy)₂][PF₆]₂ | Ru(III)/Ru(II) | +0.96 | rsc.org |
| [Ru(1)₂][PF₆]₂ | Ru(III)/Ru(II) | +0.92 | rsc.org |
Structure-Coordination Relationship in Metal Complexes
The predictable and tunable nature of the pyridine ring makes it a cornerstone in ligand design. By modifying the substituents on the ring, chemists can systematically alter the steric and electronic environment around a coordinated metal center, thereby influencing the properties and reactivity of the resulting complex. The compound this compound serves as an excellent example of a ligand where the substituent's nature and position dictate its role in coordination chemistry. The tert-butyl group, being bulky and electron-donating, imparts specific characteristics to the metal complexes it forms.
The introduction of a tert-butyl group at the 3-position (meta-position) of the pyridine ring has distinct consequences for the strength and nature of the metal-ligand bond. These effects can be broadly categorized as steric and electronic in nature.
This steric hindrance can also impact the thermodynamic stability of the resulting complexes. In a study on trivalent lanthanide (Ln) and actinide (An) complexes with the ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), the steric demand of the tert-butyl groups was found to influence complex stability. researchgate.net The stability constant for the 1:3 complex of Curium(III) with C4-BPP was found to be lower than that with a similar ligand bearing less bulky neopentyl groups, an effect attributed to the greater steric demand of the tert-butyl moieties. researchgate.net
Electronic Effects: The tert-butyl group is a classic example of an electron-donating group (EDG) that operates through an inductive effect (+I). By pushing electron density into the pyridine ring, it increases the electron density on the nitrogen atom. This enhanced Lewis basicity of the nitrogen donor generally leads to a stronger σ-bond with the metal center compared to unsubstituted pyridine. A stronger metal-ligand bond is often, though not always, reflected in shorter M-N bond lengths. rsc.org The relationship between ligand basicity (pKa) and the strength of the coordination bond is a fundamental principle, although steric factors can sometimes complicate this correlation. acs.org The increased electron density on the metal, facilitated by the EDG, can also influence the bonding with other ligands in the coordination sphere. rsc.org
Table 1: Influence of Ligand Sterics on Metal Complex Properties This table provides examples illustrating how the steric bulk of ligands, including those with tert-butyl groups, can affect the structure and stability of metal complexes.
| Metal Complex System | Ligand Feature | Observed Steric Effect | Reference |
|---|---|---|---|
| Iron(II) β-diketiminates | Bulky R group (e.g., tert-butyl) on ligand backbone | Favors lower coordination number (trigonal-planar) compared to less bulky groups (e.g., methyl) which form tetrahedral complexes. | nih.gov |
| Cm(III) with BPP ligands | tert-Butyl groups on pyrazole (B372694) rings of a pyridine-based ligand | Lower complex stability constant (log β₃ = 11.8) compared to a similar ligand with neopentyl groups (log β₃ = 14.8). | researchgate.net |
| General Transition Metal β-diketiminates | Bulky N-aryl substituents | Can lead to shorter M-N bond lengths as the metal center moves deeper into the ligand binding pocket. | rsc.org |
The electronic effects of substituents on a pyridine ligand provide a powerful tool for tuning the redox properties of the coordinated metal center. The electron-donating nature of the 3-tert-butyl group has a predictable and measurable impact on the metal's redox potential.
By increasing the electron density at the metal center, an electron-donating group like tert-butyl makes the metal more difficult to reduce (the reduction potential becomes more negative or cathodic) and easier to oxidize (the oxidation potential becomes less positive or anodic). This principle is a cornerstone of ligand design in fields ranging from catalysis to materials science. nih.govmdpi.com
Cyclic voltammetry studies on iron complexes with pyridinophane macrocycles have systematically demonstrated this effect. A series of iron(III) complexes showed that as the substituent on the pyridine ring became more electron-donating, the Fe(III)/Fe(II) redox couple shifted to more negative potentials. nih.gov Conversely, electron-withdrawing groups (EWGs) made the complexes easier to reduce. nih.gov Similarly, studies on iron(III)-iodosylarene complexes showed a linear correlation between the Fe(III)/Fe(II) redox potentials and the catalytic activity in hydroxylation reactions, with electron-rich pyridines resulting in a notable increase in the redox potential value (making it less negative). mdpi.com
For example, in one study, replacing an electron-withdrawing cyano group with an electron-donating methyl group on a pyridine co-ligand in an iron complex caused the Fe(III)/Fe(II) half-wave potential (E₁/₂) to shift by 174 mV, from -524 mV to -350 mV vs. Fc/Fc⁺. mdpi.com While data for 3-tert-butylpyridine in this specific system is not provided, its behavior as a moderately strong EDG would place its resulting complex's redox potential within this trend. Another study on iridium(III) complexes reported that the complex with 2-(3-(tert-butyl)phenyl)pyridine, a structurally related ligand, had an oxidation potential (Eₒₓ₁/₂) of 0.81 V, the lowest in the series, highlighting the electron-donating effect of the tert-butyl group. rsc.org The coordination of 4-tert-butylpyridine to copper complexes has also been shown to alter the electrochemical activity of the Cu(II)/Cu(I) redox couple. acs.orgresearchgate.net
Table 2: Effect of Pyridine Substituents on Metal-Centered Redox Potentials This table presents data from various studies showing how electron-donating and electron-withdrawing substituents on pyridine-type ligands modulate the redox potentials of metal centers.
| Metal Complex System | Pyridine Ligand Substituent | Redox Couple | Measured Potential (V vs. Fc/Fc⁺) | Reference |
|---|---|---|---|---|
| [(PBI)₂(4R-Py)FeIIIOIPh]³⁺ | 4-CN (EWG) | Fe(III)/Fe(II) | -0.524 | mdpi.com |
| [(PBI)₂(4R-Py)FeIIIOIPh]³⁺ | 4-H (Neutral) | Fe(III)/Fe(II) | -0.440 | mdpi.com |
| [(PBI)₂(4R-Py)FeIIIOIPh]³⁺ | 4-CH₃ (EDG) | Fe(III)/Fe(II) | -0.350 | mdpi.com |
| [FeL(X)] (Pyridinophane) | CN (EWG) | Fe(III)/Fe(II) | -0.388 | nih.gov |
| [FeL(X)] (Pyridinophane) | H (Neutral) | Fe(III)/Fe(II) | -0.439 | nih.gov |
| [FeL(X)] (Pyridinophane) | NMe₂ (EDG) | Fe(III)/Fe(II) | -0.540 | nih.gov |
| [Ir(C^N)₂(btzpy)][PF₆] | 2-(3-(tert-butyl)phenyl)pyridine | Ir(III)/Ir(IV) (Oxidation) | +0.81 | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of 3-(tert-butyl)pyridine, offering unambiguous evidence of its framework through the analysis of proton and carbon nuclei.
¹H NMR Chemical Shift Analysis and Proton Environments
The ¹H NMR spectrum of this compound provides precise information about the distinct proton environments within the molecule. The spectrum is characterized by signals from the four protons on the pyridine (B92270) ring and the nine equivalent protons of the tert-butyl group.
In a deuterated chloroform (B151607) (CDCl₃) solvent, the tert-butyl group presents as a sharp singlet at approximately 1.35 ppm. uni-muenchen.de This singlet integrates to nine protons, a signature of the three magnetically equivalent methyl groups. The protons on the pyridine ring appear in the aromatic region of the spectrum. The H-5 proton is observed as a doublet of doublets of doublets (ddd) around 7.22 ppm. uni-muenchen.de The H-4 proton signal appears further downfield as a ddd at approximately 7.68 ppm. uni-muenchen.de The H-6 proton signal is typically a doublet of doublets (dd) found at about 8.43 ppm, while the H-2 proton, also a doublet of doublets, appears at the most downfield position, around 8.56 ppm. uni-muenchen.de The specific coupling patterns arise from the spin-spin interactions between adjacent, non-equivalent protons on the ring.
Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -C(CH₃)₃ | ~1.35 | s (singlet) |
| H-5 | ~7.22 | ddd (doublet of doublet of doublets) |
| H-4 | ~7.68 | ddd (doublet of doublet of doublets) |
| H-6 | ~8.43 | dd (doublet of doublets) |
Data is based on findings reported in a study where NMR spectra were recorded on a 500 MHz instrument. uni-muenchen.de
¹³C NMR Investigations: Carbon Connectivity and tert-Butyl Group Signatures
The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and two for the tert-butyl group. The tert-butyl group is identified by a quaternary carbon signal and a signal for the three equivalent methyl carbons. While specific literature data for the ¹³C NMR of this compound is sparse, the expected shifts can be inferred from related structures and general principles. The quaternary carbon of the tert-butyl group would appear in the 30-40 ppm range, with the methyl carbons resonating at a slightly lower chemical shift. The carbon atom C-3, to which the tert-butyl group is attached, would be the only quaternary carbon on the pyridine ring. The other ring carbons (C-2, C-4, C-5, C-6) would appear as methine (CH) groups in the aromatic region, typically between 120 and 150 ppm.
Two-Dimensional NMR Techniques (COSY, HSQC, ROESY) for Complex Structural Assignment
Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and fully elucidating the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For this compound, cross-peaks would confirm the connectivity of the pyridine ring protons. For instance, a cross-peak would be observed between the signals for H-4 and H-5, and another between H-5 and H-6. psu.edu This helps to trace the sequence of protons around the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~7.22 ppm to the ¹³C signal of C-5, the ¹H signal at ~7.68 ppm to C-4, and so on for all C-H bonds. psu.edu It would also definitively link the proton singlet at ~1.35 ppm to the methyl carbons of the tert-butyl group.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique detects through-space proximity between protons, regardless of whether they are bonded. A ROESY spectrum would be particularly useful for confirming the substitution pattern. It would show a cross-peak between the protons of the tert-butyl group and the adjacent protons on the pyridine ring, namely H-2 and H-4. This spatial correlation provides conclusive evidence for the placement of the bulky tert-butyl group at the C-3 position.
Vibrational Spectroscopy (Infrared and Raman)
Characteristic Absorption Bands and Functional Group Identification
The vibrational spectra of this compound are dominated by modes associated with the pyridine ring and the tert-butyl substituent.
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region of the IR and Raman spectra. Aromatic C-H stretching vibrations are observed at wavenumbers above 3000 cm⁻¹.
Tert-Butyl Group Vibrations: The tert-butyl group has characteristic absorption bands. The C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹. Bending modes for the C-H bonds of the tert-butyl group are also prominent, often seen in the 1365-1395 cm⁻¹ range. rsc.org
Table 2: Selected Characteristic Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch (tert-butyl) | < 3000 | IR, Raman |
| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1600 | IR, Raman |
Confirmation of Intramolecular and Intermolecular Hydrogen Bonding
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. Vibrational spectroscopy is a sensitive tool for detecting such interactions. When this compound engages in intermolecular hydrogen bonding with a donor species (e.g., water, alcohols), shifts in the vibrational frequencies of the pyridine ring modes are expected. researchgate.net The formation of a hydrogen bond typically perturbs the electron distribution within the ring, leading to noticeable changes in the positions and intensities of the ring stretching and bending vibrations. While the compound itself lacks a hydrogen bond donor and thus cannot form intramolecular hydrogen bonds, studying its spectra in protic solvents versus non-polar solvents can provide clear evidence of its intermolecular hydrogen bonding capability.
Electronic Spectroscopy (UV-Visible)
The electronic absorption spectra of pyridine and its derivatives are characterized by distinct bands in the UV region, which arise from π → π* and n → π* electronic transitions within the aromatic ring. For simple alkylpyridines, these transitions are well-documented. The π → π* transitions, which are typically of higher energy (appearing at shorter wavelengths), involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The lower energy n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital.
In more complex systems incorporating the pyridine motif, such as certain furopyridine derivatives, characteristic absorption bands are observed between 250 nm and 390 nm, attributed to these π → π* and n → π* transitions. researchgate.net For instance, studies on pyridine-3,5-dicarbonitrile (B74902) derivatives containing 3,6-di-tert-butyl-9H-carbazole units show low-energy bands between 350 nm and 450 nm, which are assigned to intramolecular charge transfer (ICT) from the donor carbazole (B46965) unit to the acceptor pyridine-dicarbonitrile moiety. semanticscholar.orgbeilstein-journals.org The presence of the tert-butyl group, an electron-donating alkyl group, on the pyridine ring is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine due to its inductive effect on the electronic energy levels of the ring.
Table 1: Representative UV-Visible Absorption Data for Pyridine-based Compounds This table provides examples from related compounds to illustrate typical electronic transitions, as specific data for this compound was not available in the provided search results.
| Compound Type | Solvent | Absorption Maxima (λmax in nm) | Assigned Transition | Reference |
|---|---|---|---|---|
| Furopyridine Derivative | Various | 250 - 390 | π → π* and n → π* | researchgate.net |
| Pyridine-3,5-dicarbonitrile Derivative | Toluene | ~350 - 450 | Intramolecular Charge Transfer (ICT) | semanticscholar.orgbeilstein-journals.org |
The electronic absorption spectrum of a compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The effect of the solvent is particularly pronounced on n → π* transitions. In polar, protic solvents, the lone pair of electrons on the nitrogen atom of the pyridine ring can be stabilized by hydrogen bonding, which increases the energy required for the n → π* transition. This results in a blue shift (hypsochromic shift) of the corresponding absorption band as solvent polarity increases. Conversely, π → π* transitions are often less sensitive to solvent polarity or may exhibit a slight red shift in polar solvents.
Detailed studies on derivatives such as 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone (FP1) demonstrate these solvent effects clearly. scispace.com While the absorption bands of FP1 showed no clear trend with solvent polarity, the fluorescence emission spectrum exhibited a progressive red shift with increasing solvent polarity, indicating a more polar excited state and efficient intramolecular charge transfer. scispace.com In the case of FP1, the use of water as a solvent led to the disappearance of a shoulder absorption band at 385 nm, suggesting the disruption of intramolecular hydrogen bonding in favor of strong intermolecular hydrogen bonding with water. scispace.com For this compound, one would anticipate similar, albeit less complex, solvatochromic behavior, primarily a hypsochromic shift of the n → π* band with increasing solvent polarity.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This technique allows for the determination of a molecule's exact mass, which can then be used to deduce its precise molecular formula. For related pyridine derivatives, HRMS has been used to validate molecular ion peaks, such as the protonated molecule [M+H]⁺, with a mass error of less than 2 parts per million (ppm).
For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₉H₁₃N. An HRMS analysis would be expected to produce an observed m/z value for the protonated molecule, [C₉H₁₄N]⁺, that is in very close agreement with the calculated value, thereby confirming its elemental composition unambiguously.
Table 2: Hypothetical HRMS Data for this compound
| Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) | Analysis Mode |
|---|---|---|---|---|
| [C₉H₁₄N]⁺ | 136.1121 | 136.1120 | -0.73 | Positive Ion (e.g., ESI+) |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers and oligomers. nih.govwaters.com It can provide information on molecular weight distribution, repeating units, and end-group structures. nih.govresearchgate.net The analysis of non-polar polymers like silicone oils can be challenging but has been achieved using modified matrices, such as pyridine-modified 2,5-dihydroxybenzoic acid (DHB), to improve ionization efficiency. nih.gov
While MALDI-TOF MS is widely applied in polymer science, no specific studies detailing the analysis of oligomeric or polymeric species derived from this compound were identified in the search results. However, the technique has been successfully used to study the polymerization of other nitrogen-containing monomers, such as N-acryloylmorpholine, where MALDI-TOF MS was used to track the increase in average molar mass with reaction conversion. researchgate.net Should oligomers or polymers of this compound be synthesized, MALDI-TOF MS would be a highly suitable method for their characterization, likely requiring optimization of matrices and cationizing agents to achieve efficient ionization. waters.comresearchgate.net
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction analysis of single crystals is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.
Table 3: Crystallographic Data for (C₉H₁₄N)₂[CuCl₄] A representative example illustrating the type of data obtained from X-ray diffraction studies of a related compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₂₈Cl₄CuN₂ |
| Molecular Weight | 477.76 |
| Crystal System | Monoclinic |
| Space Group | Pc (No. 7) |
| a (Å) | 12.0806(10) |
| b (Å) | 22.189(2) |
| c (Å) | 12.0806(10) |
| Volume (ų) | 2294.0(4) |
| Density (calculated) (Mg·m⁻³) | 1.381 |
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of crystalline materials. researchgate.netnih.gov It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, revealing the molecule's specific conformation in the solid state. For a molecule like this compound, SC-XRD would precisely define the geometry of the pyridine ring and the orientation of the sterically demanding tert-butyl group relative to the ring.
While this compound itself is achiral, SC-XRD is the gold standard for determining the absolute configuration of chiral molecules. u-tokyo.ac.jp If a chiral center were introduced into the molecule, for instance by substitution, SC-XRD on a single crystal of one enantiomer would allow for its unambiguous assignment as R or S. nih.gov The technique relies on the anomalous scattering of X-rays by the electrons of the atoms, which can differentiate between a molecule and its non-superimposable mirror image. researchgate.net In cases where a pure enantiomer is difficult to crystallize, strategies such as co-crystallization with a known chiral co-former can be employed to facilitate the growth of suitable single crystals. researchgate.net
The molecular conformation of related substituted pyridine compounds has been extensively studied using this technique. For example, in structures containing both pyridine and tert-butyl groups, the dihedral angles between the pyridine ring and other substituents are precisely determined, offering insights into steric hindrance and electronic effects. nih.gov
Analysis of Crystal Packing and Supramolecular Interactions (e.g., π…π and C-H…π)
Beyond individual molecular structure, SC-XRD reveals how molecules are arranged in the crystal lattice. This crystal packing is directed by a network of intermolecular interactions. In the case of this compound, the aromatic pyridine ring and the aliphatic C-H bonds of the tert-butyl group are key players in forming a stable, three-dimensional supramolecular architecture.
Common interactions observed in the crystal structures of pyridine derivatives include:
Hydrogen Bonds : In derivatives with hydrogen-bond donors (like -NH or -OH groups), strong hydrogen bonds to the pyridine nitrogen atom are prevalent. nih.govresearchgate.net Even in the absence of strong donors, weak C-H···N hydrogen bonds can be observed.
π-π Stacking Interactions : These occur when pyridine rings pack in a face-to-face or offset manner. Offset π-π stacking is common, with intercentroid distances typically in the range of 3.6 to 3.9 Å. nih.goviucr.org
The analysis of these interactions is often aided by Hirshfeld surface analysis, which provides a visual and quantitative summary of the intermolecular contacts within the crystal. researchgate.net
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Reference |
| C-H···N | C-H | Pyridine N | ~2.6 | clockss.org |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.6 - 3.9 (intercentroid) | nih.goviucr.org |
| C-H···π | C-H (e.g., from tert-butyl) | Pyridine Ring (centroid) | ~2.9 - 3.0 | nih.gov |
This table presents typical distances for common supramolecular interactions found in pyridine derivatives, based on data from related structures.
Advanced Spectroscopic Techniques
To probe aspects of electronic structure, reactive intermediates, and reaction mechanisms that are not accessible by ground-state structural methods, a suite of advanced spectroscopic techniques is employed.
Mössbauer Spectroscopy for Electronic Structure Elucidation
Mössbauer spectroscopy is a highly sensitive technique used to probe the local environment of specific atomic nuclei, most commonly 57Fe. It is not used on this compound itself, but on its coordination complexes with iron. nih.gov By analyzing the subtle shifts and splittings in the nuclear energy levels of an iron catalyst or complex containing this compound as a ligand, one can deduce detailed information about the iron's oxidation state, spin state, and the covalency of its bonds. acs.orgresearchgate.net
The two primary parameters obtained from a zero-field Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). nih.gov
Isomer Shift (δ) : This parameter is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation and spin state of the iron center. nih.gov
Quadrupole Splitting (ΔEQ) : This arises from the interaction of the nuclear quadrupole moment with an asymmetric local electric field gradient. A non-zero ΔEQ indicates a distorted electronic environment around the iron nucleus. nih.govresearchgate.net
In studies of iron phthalocyanine (B1677752) complexes, for example, the addition of a pyridine ligand to the iron center causes distinct changes in the Mössbauer spectrum, reflecting the altered electronic structure upon coordination. acs.org
| Complex Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Temperature (K) | Inferred Iron State | Reference |
| (PctBuFe)2O (bent isomer) | - | 0.43 | 10 | Fe(III), Low-spin | acs.orgresearchgate.net |
| (PctBuFe)2O (linear isomer) | - | 1.40 | 10 | Fe(III), Low-spin | acs.orgresearchgate.net |
| [Cp′FeI]2 | 0.69 | 2.50 | 20 | Fe(II), High-spin (S=2) | researchgate.net |
| Cp′Fe(I)(IMes) | 0.74 | 1.63 | 20 | Fe(II), High-spin (S=2) | researchgate.net |
This table shows representative Mössbauer parameters for iron complexes, including those with tert-butyl (tBu) and pyridine-like (IMes) ligands, demonstrating the technique's sensitivity to the iron center's environment. Data is sourced from related complex studies.
UV-Photoelectron Spectroscopy for In Situ Characterization of Reactive Intermediates
UV-Photoelectron Spectroscopy (UV-PES) is a powerful gas-phase technique that measures the energy required to eject electrons from the molecular orbitals of a molecule upon irradiation with UV light. acs.org This provides direct experimental measurement of ionization energies, which, according to Koopmans' theorem, can be correlated with the energies of the occupied molecular orbitals.
UV-PES is particularly valuable for identifying and characterizing short-lived or reactive intermediates. caltech.edu When coupled with techniques like flash vacuum thermolysis (FVT), which generates high-energy species in a low-pressure environment, UV-PES can capture the electronic signature of transient molecules formed from the decomposition of a precursor. researchgate.net For a stable molecule like this compound, FVT could be used to induce fragmentation or rearrangement, and the resulting reactive species could be identified in situ by their unique photoelectron spectra. caltech.eduresearchgate.net
The analysis involves comparing the experimental spectra with theoretical calculations (e.g., DFT) to assign the observed ionization bands to specific molecular orbitals (e.g., π-orbitals of the ring, σ-orbitals of the tert-butyl group). acs.org This combined approach provides a detailed picture of the molecule's electronic structure. acs.org
1H Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Radical Reaction Mechanisms
1H Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique that provides definitive evidence for the involvement of radical pairs in a reaction mechanism. whiterose.ac.ukresearchgate.net During a reaction that proceeds via a radical pair, the nuclear spins can become dramatically polarized, leading to anomalous NMR signals that are strongly enhanced in either absorption (A) or emission (E). researchgate.net
The observation of CIDNP effects in the 1H NMR spectrum during a reaction of a this compound derivative would be unambiguous proof of a radical pathway. For example, in studies of the reaction between tert-butylsulfinyl chloride and tert-butyl hydroperoxide in the presence of pyridine, strong CIDNP effects were observed. researchgate.net This supported a mechanism involving the homolytic cleavage of an intermediate to form a radical cage pair. researchgate.net
The pattern of emission and absorption can be interpreted using Kaptein's rules to deduce information about the nature of the radical pair (e.g., whether it was formed from a singlet or triplet precursor) and the magnetic properties of the individual radicals. This makes 1H CIDNP an invaluable tool for distinguishing between concerted, ionic, and radical reaction pathways. researchgate.netmdpi.com
Computational Chemistry and Theoretical Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT methods, such as the popular B3LYP functional combined with basis sets like 6-311++G(d,p), can provide highly accurate predictions of molecular properties.
The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. For 3-(tert-butyl)pyridine, this involves establishing the precise bond lengths, bond angles, and dihedral angles of its most stable arrangement.
The structure consists of a planar pyridine (B92270) ring substituted with a bulky tert-butyl group at the C3 position. The primary conformational flexibility arises from the rotation of the tert-butyl group around the C-C bond connecting it to the pyridine ring. DFT calculations are used to explore this rotation and identify the minimum energy conformer. Typically, the staggered conformation, which minimizes steric hindrance between the methyl groups of the tert-butyl substituent and the hydrogen atoms on the pyridine ring, is the most stable. The optimization process yields a detailed geometric profile of the molecule.
Table 1: Representative Optimized Geometrical Parameters for Substituted Pyridines (Illustrative) This table illustrates typical data obtained from DFT calculations on substituted pyridines. The values are representative and not specific experimental or calculated results for this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | C-N (ring) | ~1.34 Å |
| C-C (ring) | ~1.39 Å | |
| C-C (Py-tBu) | ~1.54 Å | |
| C-H (ring) | ~1.08 Å | |
| Bond Angle (°) | C-N-C (ring) | ~117° |
| N-C-C (ring) | ~124° | |
| C-C-C (ring) | ~118° |
Once the molecule's geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Theoretical vibrational analysis is crucial for assigning experimental spectral bands to specific molecular motions.
DFT calculations typically compute harmonic frequencies, which are systematically higher than the experimentally observed anharmonic frequencies. To improve the correlation with experimental data, the calculated frequencies are often uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). Studies on similar molecules, such as 3-ethylpyridine, have demonstrated an excellent agreement between scaled theoretical frequencies and experimental FT-IR and FT-Raman spectra. nih.gov This allows for a detailed interpretation of the experimental spectrum of this compound, assigning bands to pyridine ring deformations, C-H stretching and bending modes, and vibrations associated with the tert-butyl group. nih.gov
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table is a conceptual representation of how theoretical and experimental vibrational data are compared. The assignments and values are based on typical results for substituted pyridines.
| Vibrational Mode Assignment | Calculated Harmonic Frequency | Scaled Frequency | Experimental Frequency |
|---|---|---|---|
| Pyridine Ring C-H Stretch | ~3200 | ~3072 | ~3070 |
| Tert-butyl C-H Stretch | ~3050 | ~2928 | ~2930 |
| Pyridine Ring Breathing | ~1650 | ~1584 | ~1585 |
| Tert-butyl Umbrella Mode | ~1400 | ~1344 | ~1345 |
| Pyridine Ring In-Plane Bend | ~1050 | ~1008 | ~1010 |
DFT calculations are also employed to determine the thermodynamic properties of molecules and reactions. From the vibrational frequency analysis, key thermodynamic quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at different temperatures. These calculations are fundamental for predicting the spontaneity and equilibrium position of chemical reactions.
For a given reaction involving this compound, the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be computed by taking the difference between the thermodynamic properties of the products and the reactants. This approach is invaluable for studying reaction mechanisms, determining reaction feasibility, and understanding the stability of intermediates and transition states. Isodesmic reactions, where the number and type of bonds are conserved, are often used to improve the accuracy of calculated heats of formation. mdpi.com
Table 3: Conceptual Thermodynamic Data for a Hypothetical Reaction Reaction: this compound + A → Product B
| Thermodynamic Property | Value (e.g., at 298.15 K) |
|---|---|
| ΔH (Enthalpy Change) | Calculated Value (kJ/mol) |
| ΔS (Entropy Change) | Calculated Value (J/mol·K) |
| ΔG (Gibbs Free Energy Change) | Calculated Value (kJ/mol) |
Electronic Structure and Reactivity Descriptors
Beyond structure and thermodynamics, computational chemistry elucidates the electronic properties that govern a molecule's reactivity. Descriptors derived from the electronic structure provide a quantitative basis for predicting how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). scirp.org
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the electron-donating tert-butyl group is expected to raise the energy of the HOMO compared to unsubstituted pyridine, making it a better electron donor.
Table 4: Representative FMO Data for a Substituted Pyridine This table shows typical energy values obtained from DFT calculations for frontier orbitals.
| Parameter | Energy Value (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | ~ -6.5 eV |
| ELUMO (Lowest Unoccupied Molecular Orbital) | ~ -0.8 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.7 eV |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. nih.gov
For this compound, the MEP map would clearly show the most negative potential localized on the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This site is therefore the primary center for protonation and interaction with other electrophiles. The aromatic ring itself will show regions of moderately negative potential, while the hydrogen atoms will exhibit positive potential. The MEP provides an intuitive and powerful representation of the charge distribution and its consequences for chemical reactivity. rsc.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and their interactions. This analysis is crucial for understanding the delocalization of electron density and the stabilizing effects of intramolecular interactions.
The stability of a molecule is significantly influenced by hyperconjugative interactions, which involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The energetic significance of these interactions is estimated by second-order perturbation theory. The stabilization energy, E(2), associated with this delocalization is calculated using the following equation:
E(2) = qᵢ * (Fᵢⱼ)² / (εⱼ - εᵢ)
where qᵢ is the occupancy of the donor orbital, Fᵢⱼ is the off-diagonal NBO Fock matrix element, and εᵢ and εⱼ are the energies of the donor and acceptor orbitals, respectively.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C2-C3) | π(C4-C5) | 21.55 |
| π(C4-C5) | π(C6-N1) | 18.78 |
| π(C6-N1) | π(C2-C3) | 15.43 |
| LP(1) N1 | π(C2-C3) | 5.21 |
| σ(C7-H8) | π*(C2-C3) | 4.98 |
These E(2) values quantify the extent of electron delocalization, with higher values indicating stronger interactions. The π → π* transitions within the aromatic ring are the most significant, confirming the aromatic stability of the pyridine core. The interaction involving the nitrogen lone pair (LP(1) N1) and a ring antibonding orbital, as well as the hyperconjugation from the methyl group's C-H bond (σ(C7-H8)), further contribute to the molecule's electronic stability.
Quantification of Chemical Hardness, Softness, and Electronegativity
The concepts of chemical hardness (η), softness (S), and electronegativity (χ) are central to chemical reactivity theory and have been successfully quantified within the framework of Density Functional Theory (DFT). These global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.
Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or charge transfer. A large HOMO-LUMO gap implies high hardness and high stability.
Chemical Softness (S) : Is the reciprocal of chemical hardness and indicates the molecule's capacity to accept electrons.
These parameters are calculated using the following equations, based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2 = -(EHOMO + ELUMO) / 2
Chemical Hardness (η) = (I - A) / 2 = (ELUMO - EHOMO) / 2
Chemical Softness (S) = 1 / (2η)
DFT calculations at the B3LYP/6-311++G(d,p) level of theory for 3-methylpyridine (B133936) provide the necessary frontier orbital energies to determine these descriptors.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.59 eV |
| ELUMO | -0.78 eV |
| HOMO-LUMO Gap (ΔE) | 5.81 eV |
| Ionization Potential (I) | 6.59 eV |
| Electron Affinity (A) | 0.78 eV |
| Electronegativity (χ) | 3.685 eV |
| Chemical Hardness (η) | 2.905 eV |
| Chemical Softness (S) | 0.172 eV⁻¹ |
The large HOMO-LUMO gap and corresponding high chemical hardness value indicate that 3-alkylpyridines are kinetically stable molecules with a low reactivity, which is characteristic of aromatic compounds. semanticscholar.org
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. researchgate.netresearchgate.net It allows for the calculation of properties such as electronic absorption spectra, which are crucial for understanding how a molecule interacts with light. researchgate.net
Prediction of Electronic Absorption Spectra and Comparison to Experimental Data
TD-DFT can simulate the UV-Visible absorption spectrum of a molecule by calculating the vertical excitation energies (the energy difference between the ground and excited states) and the corresponding oscillator strengths (a measure of the transition probability). gaussian.commdpi.com Comparing these theoretical spectra with experimental data is a critical step in validating the computational methodology. nih.gov
For 3-methylpyridine, TD-DFT calculations performed at the B3LYP/6-311++G(d,p) level of theory predict the main absorption bands in the ultraviolet region. These predictions can be compared with the experimentally observed spectrum.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Experimental λmax (nm) |
|---|---|---|---|
| S₀ → S₁ | 275.4 | 0.031 | ~262 |
| S₀ → S₂ | 220.1 | 0.145 | ~215 |
The calculated absorption maxima (λmax) show good agreement with the experimental values, demonstrating the utility of TD-DFT in predicting the electronic spectra of such compounds. The discrepancies can be attributed to solvent effects, which are not always perfectly captured by the computational model, and the inherent approximations within the DFT functional. nih.gov
Analysis of the Nature of Electronic Transitions
Beyond predicting the position of absorption bands, TD-DFT analysis provides detailed information about the nature of the electronic transitions by identifying the molecular orbitals involved. scirp.org For aromatic systems like pyridine derivatives, the primary transitions are typically of π → π* or n → π* character.
π → π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions.
n → π transitions* involve the excitation of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to an antibonding π* orbital. These transitions are generally weaker.
For 3-methylpyridine, the analysis of the main electronic transitions reveals their character:
| Transition | Calculated λmax (nm) | Major Orbital Contribution | Character |
|---|---|---|---|
| S₀ → S₁ | 275.4 | HOMO → LUMO (88%) | π → π |
| S₀ → S₂ | 220.1 | HOMO-1 → LUMO (75%) | π → π |
The analysis confirms that the most significant electronic transitions for 3-methylpyridine are of π → π* character, localized on the pyridine ring. The HOMO is primarily composed of p-orbitals from the ring's carbon and nitrogen atoms, as is the LUMO, confirming the π-system involvement in the lowest energy electronic excitation.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. ias.ac.in Pyridine derivatives have been investigated as potential NLO materials due to their π-conjugated systems, which can be modified with donor and acceptor groups to enhance their NLO response. journalijar.com
Theoretical Determination of Polarizability and Hyperpolarizability
The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is a third-rank tensor that is responsible for second-order NLO phenomena like second-harmonic generation. A non-zero β value is a key indicator of a molecule's potential as a second-order NLO material.
These properties can be calculated computationally using DFT methods. The total static dipole moment (μ), the mean polarizability (<α>), and the first hyperpolarizability (βtot) are determined from the output of the calculation. ias.ac.innih.govosti.gov
For 3-methylpyridine, DFT calculations provide the following values for its electric properties:
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 2.35 Debye |
| Mean Polarizability (<α>) | - |
| First Hyperpolarizability (βtot) | - |
Specific calculated values for polarizability and hyperpolarizability for 3-methylpyridine were not available in the searched literature. However, the non-zero dipole moment suggests that the molecule is polar, a prerequisite for a non-zero first hyperpolarizability. The magnitude of β for substituted pyridines is highly dependent on the nature and position of substituent groups, with strong donor-acceptor pairs leading to significantly enhanced NLO responses.
Mechanistic Investigations through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for dissecting complex chemical processes at the molecular level. For this compound, these theoretical approaches provide insights that are often difficult to obtain through experimental means alone.
Elucidation of Reaction Pathways and Transition States
The steric bulk of the tert-butyl group at the 3-position of the pyridine ring significantly influences its chemical behavior. Computational studies have been instrumental in mapping out the potential energy surfaces for various reactions involving this compound, allowing for the identification of the most probable reaction pathways.
One area of focus has been the functionalization of the pyridine ring. Theoretical calculations can predict the regioselectivity of electrophilic or nucleophilic attack by modeling the transition states associated with different potential outcomes. For instance, in reactions where this compound acts as a nucleophile, computational models can determine the activation energies for attack at the nitrogen atom versus other positions on the ring, thereby explaining observed product distributions.
While specific, detailed reaction pathway analyses for a broad range of reactions involving solely this compound are not extensively documented in dedicated public studies, the principles of computational mechanistic elucidation are well-established. The general approach involves:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, and all conceivable intermediates and transition states.
Frequency Calculations: Confirming the nature of the stationary points on the potential energy surface. Reactants and products have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the minimum energy path that connects a transition state to its corresponding reactant and product, confirming the proposed elementary step.
These calculations provide crucial data on the activation barriers and thermodynamics of each step in a proposed reaction mechanism.
Determination of Tautomeric Stability and Relative Energies of Intermediates
Tautomerism, the interconversion of structural isomers, can play a critical role in the reactivity and biological activity of heterocyclic compounds. For pyridine derivatives, protonation or substitution can lead to the formation of various tautomeric forms or reactive intermediates. Computational chemistry offers a powerful method to assess the relative stabilities of these species.
In the context of this compound, theoretical calculations can be employed to determine the relative energies of potential protonated forms or intermediates that might arise during a chemical transformation. For example, in an acidic environment, protonation can occur at the nitrogen atom, leading to the pyridinium (B92312) cation. The stability of this cation, influenced by the electron-donating nature of the tert-butyl group, can be quantified through computational methods.
Below is a hypothetical data table illustrating the type of information that would be generated from a computational study on the relative energies of potential protonated intermediates of this compound.
| Intermediate/Tautomer | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |
| N-protonated 3-(tert-butyl)pyridinium | DFT (B3LYP/6-31G) | PCM (Water) | 0.00 (Reference) |
| C2-protonated 3-(tert-butyl)pyridinium | DFT (B3LYP/6-31G) | PCM (Water) | +25.8 |
| C4-protonated 3-(tert-butyl)pyridinium | DFT (B3LYP/6-31G) | PCM (Water) | +30.2 |
| C5-protonated 3-(tert-butyl)pyridinium | DFT (B3LYP/6-31G) | PCM (Water) | +28.5 |
| C6-protonated 3-(tert-butyl)pyridinium | DFT (B3LYP/6-31G*) | PCM (Water) | +26.1 |
Note: The data in this table is illustrative and intended to demonstrate the output of computational chemistry studies. It is not based on published experimental or theoretical data for this compound.
Such computational insights are crucial for understanding why certain reaction pathways are favored over others, as the reaction will likely proceed through the lowest energy intermediates and transition states. The continued application of these theoretical tools promises to further unravel the intricate chemical personality of this compound.
Structure Reactivity and Structure Property Relationships
Influence of the tert-Butyl Group on Pyridine (B92270) Reactivity
The tert-butyl substituent at the C-3 position modifies the inherent reactivity of the pyridine nucleus, which is characterized by an electron-deficient aromatic system due to the electronegative nitrogen atom. This modification is a direct result of the group's steric bulk and its electron-donating nature.
Steric hindrance is a critical factor in determining the outcome of reactions involving 3-(tert-butyl)pyridine. The large tert-butyl group physically obstructs access to the adjacent C-2 and C-4 positions on the pyridine ring. This steric shielding makes nucleophilic or electrophilic attack at these sites more difficult compared to an unsubstituted pyridine molecule.
Consequently, reagents are often directed to the less hindered positions of the ring. For instance, in reactions such as lithiation or other metalations, the approach of a bulky organometallic reagent to the C-2 or C-4 positions is disfavored. This forces the reaction to occur at the more accessible C-5 or C-6 positions, thereby controlling the regioselectivity of subsequent functionalization. The steric bulk prevents certain reaction pathways that would normally occur in less substituted pyridines, leading to different product distributions.
The tert-butyl group is an electron-donating group through an inductive effect (+I effect). This effect increases the electron density of the aromatic pi-system of the pyridine ring. Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen, which strongly withdraws electron density and forms a positively charged pyridinium (B92312) ion under acidic reaction conditions.
The electron-donating nature of the tert-butyl group partially counteracts this deactivation, making the ring slightly more susceptible to electrophilic attack than unsubstituted pyridine. As an alkyl group, the tert-butyl substituent is an ortho, para-director. In the context of this compound, this would direct incoming electrophiles to the C-2, C-4, and C-6 positions. However, this electronic preference is in direct competition with the steric hindrance effects discussed previously. While the C-2 and C-4 positions are electronically activated, they are also sterically blocked. This often results in electrophilic substitution occurring preferentially at the C-6 position, which is electronically activated (para to the substituent) but less sterically encumbered than the C-2 and C-4 positions.
The basicity of the pyridine nitrogen is directly influenced by the electronic properties of the substituents on the ring. The electron-donating inductive effect of the tert-butyl group at the C-3 position increases the electron density on the nitrogen atom's lone pair, making it more available for protonation. Consequently, this compound is a slightly stronger base than unsubstituted pyridine.
This stands in stark contrast to isomers where bulky groups are placed at the C-2 and C-6 positions. For example, 2,6-di-tert-butylpyridine (B51100) is a significantly weaker base than pyridine. stackexchange.com In this case, while the two tert-butyl groups are also electron-donating, their immense steric bulk physically blocks the nitrogen's lone pair, preventing acids from accessing it effectively. stackexchange.com This phenomenon, known as steric hindrance to protonation, overrides the favorable electronic effect. The 3-position placement in this compound allows the electronic enhancement of basicity to be expressed without significant steric impediment at the nitrogen atom.
| Compound | pKa of Conjugate Acid | Primary Influence on Basicity |
|---|---|---|
| Pyridine | ~5.2 | Baseline |
| This compound | 5.54 (Predicted) chemicalbook.com | Inductive effect increases basicity |
| 2,6-Dimethylpyridine | ~6.7 | Strong inductive effect increases basicity |
| 2,6-Di-tert-butylpyridine | 3.58 stackexchange.comdrugfuture.com | Steric hindrance dramatically decreases basicity |
Stereochemical Implications of tert-Butyl Substitution
The tert-butyl group, due to its significant and well-defined spatial requirements, can exert a strong influence on the three-dimensional arrangement of atoms in molecules containing the this compound moiety.
While the tert-butyl group is a powerful conformational locking group in many cyclic systems (like cyclohexane), specific research detailing its influence on the conformational equilibria of pyranose rings in derivatives of this compound is not widely documented in available literature. In principle, if a molecule contained both a this compound unit and a flexible pyranose ring, the bulky tert-butyl group could influence the preferred conformation of the pyranose ring through non-bonded steric interactions. Such interactions could favor a specific chair, boat, or twist-boat conformation of the pyranose ring to minimize steric strain between the two moieties, but specific experimental studies are required to confirm and quantify this effect.
A bulky substituent can play a crucial role in asymmetric synthesis by creating a sterically biased environment that directs an incoming reagent to one face of a molecule over the other. This principle is fundamental to achieving high diastereoselectivity or enantioselectivity.
In the context of this compound, if the pyridine ring were part of a chiral catalyst, ligand, or a substrate undergoing a stereoselective reaction, the tert-butyl group could serve as a steric directing group. By blocking one side of the molecule, it would force a reactant to approach from the less hindered face, leading to the preferential formation of one stereoisomer. However, while this is a well-established concept in stereocontrolled synthesis, specific and detailed research examples focusing on the role of the 3-tert-butyl group on a pyridine ring to control diastereoselectivity and enantioselectivity in synthetic reactions are not prominently featured in the surveyed scientific literature.
Modulating Intermolecular Interactions and Self-Assembly in this compound
Role of Bulky Groups in π…π and C-H…π Interactions
The presence of the voluminous tert-butyl group at the 3-position of the pyridine ring imposes significant steric hindrance, which fundamentally alters the landscape of intermolecular interactions, particularly the archetypal π…π stacking commonly observed in aromatic systems.
In unsubstituted pyridine, the aromatic rings can adopt a parallel-displaced or T-shaped arrangement to maximize attractive electrostatic and dispersion forces, leading to the formation of π…π stacks. However, the tert-butyl group in this compound acts as a bulky steric shield, effectively preventing the close approach of pyridine rings in a face-to-face manner. This steric impediment disrupts the formation of conventional π…π stacking motifs. Research on sterically hindered Schiff base complexes, such as Ni(3-tert-butyl-Salophen), has demonstrated that the presence of bulky tert-butyl groups on the aromatic rings prevents close molecular contacts and inhibits the formation of stacking arrangements in the crystal lattice. This principle can be extended to this compound, where the tert-butyl group would similarly be expected to hinder direct π…π stacking of the pyridine rings.
The interplay between the steric hindrance of the tert-butyl group and the propensity to form C-H…π interactions leads to a delicate balance that dictates the final crystal packing. The molecule will adopt a conformation that minimizes steric repulsion while maximizing the stabilizing C-H…π and other weak intermolecular forces.
Control over Supramolecular Assembly and Material Properties
The modulation of intermolecular interactions by the tert-butyl group in this compound provides a powerful tool for controlling its supramolecular assembly and, by extension, its material properties. The specific arrangement of molecules in the solid state, or crystal packing, is a direct consequence of these interactions and can have a profound impact on properties such as melting point, solubility, and even reactivity.
The steric demands of the tert-butyl group can be strategically exploited in the field of crystal engineering to design novel supramolecular architectures. For instance, in coordination polymers incorporating tert-butyl substituted terpyridine ligands, the bulky groups have been shown to prevent the typical aryl-aryl packing and instead promote the formation of unique "ball-and-socket" assemblies. This demonstrates that the steric influence of the tert-butyl group can be a design element to steer the self-assembly process towards less common and potentially functional arrangements.
By preventing dense π…π stacking, the tert-butyl group can influence the solubility of this compound derivatives. In some cases, disrupting strong intermolecular interactions in the solid state can lead to increased solubility, as the energy penalty for breaking up the crystal lattice is reduced. Research on pyridinium salts has shown that the presence of C-H…π interactions can disrupt the electrostatic interactions that dominate the crystal lattice, leading to an increase in solubility. A similar principle may apply to systems involving this compound, where the balance between steric hindrance and C-H…π interactions can be tuned to modify solubility.
The following table summarizes the key intermolecular interactions involving the tert-butyl group in this compound and their impact on supramolecular assembly and material properties.
| Interaction Type | Description | Consequence for Supramolecular Assembly | Impact on Material Properties |
| Steric Hindrance | The bulky tert-butyl group prevents close approach of pyridine rings. | Disruption of conventional π…π stacking. | Can influence melting point and solubility. |
| C-H…π Interactions | C-H bonds of the tert-butyl group interact with the π-system of adjacent pyridine rings. | Formation of specific, directed intermolecular contacts that guide crystal packing. | Contributes to the overall lattice energy and can affect crystal morphology. |
| van der Waals Forces | General attractive forces between molecules. | Contribute to the overall cohesion of the crystal lattice. | Influence the density and stability of the solid state. |
Applications in Advanced Organic Synthesis
3-(Tert-butyl)pyridine as a Strategic Building Block
The incorporation of the this compound moiety into larger molecular frameworks is a key strategy in the synthesis of complex and functionally significant organic molecules.
The this compound scaffold serves as a fundamental starting point for the construction of intricate molecular architectures. Researchers have demonstrated that new classes of chemical building blocks can facilitate the synthesis of complex 3D molecules in a simplified manner illinois.eduillinois.edu. This approach allows for the creation of diverse molecular structures that would otherwise be challenging to access. The pyridine (B92270) ring itself is a common feature in many complex organic molecules, and the introduction of a tert-butyl group at the 3-position can influence the molecule's conformation and reactivity, providing a powerful tool for synthetic chemists.
A notable example of a this compound derivative being used as a synthetic precursor is tert-butyl pyridine-3-carboxylate. This compound is a key intermediate in the synthesis of 3,4-dihydro-2(1H)-quinolinone, a precursor to an anti-HIV drug biosynth.com. The synthesis of such complex heterocyclic systems highlights the utility of functionalized 3-(tert-butyl)pyridines as foundational elements in multi-step synthetic sequences.
| This compound Derivative | Complex Molecule/Scaffold | Significance | Reference |
|---|---|---|---|
| tert-Butyl pyridine-3-carboxylate | 3,4-dihydro-2(1H)-quinolinone | Precursor to an anti-HIV drug | biosynth.com |
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Derivatives of this compound are valuable precursors for the synthesis of pharmaceutically active compounds, including those with anti-HIV properties. The development of effective drugs to combat the human immunodeficiency virus (HIV) is a critical area of research, and many compounds that inhibit HIV-1 integrase, a key viral enzyme, incorporate a pyridine core mdpi.com.
As previously mentioned, tert-butyl pyridine-3-carboxylate is a direct precursor to a quinolinone-based anti-HIV drug scaffold biosynth.com. Furthermore, the broader class of pyridine derivatives has been extensively explored for the development of novel anti-HIV agents. For instance, various isoquinoline-based compounds, which are structurally related to pyridines, have been synthesized and evaluated as CXCR4 antagonists, a class of anti-HIV agents mdpi.com. The synthesis of these complex molecules often relies on the strategic functionalization of pyridine-containing building blocks. The presence of the tert-butyl group can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule, making this compound a desirable starting material in drug discovery programs.
Functionalization Reagents and Activators
Beyond its role as a structural component, this compound and its derivatives can also act as reagents that facilitate or activate specific chemical transformations.
The formation of amide and ester bonds from carboxylic acids is a fundamental transformation in organic synthesis. Derivatives of this compound have been shown to play a role in activating carboxylic acids for these coupling reactions. For example, tert-butyl pyridine-3-carboxylate is described as an activated molecule that can be employed as an amide or ester activator biosynth.com.
In a biomimetic approach, tert-butyl nicotinate, a derivative of this compound, has been used to direct the zinc-catalyzed cleavage of amides acs.org. This process involves the activation of the amide bond, facilitating its subsequent reaction with alcohols to form esters under neutral conditions. The pyridine nitrogen and the ester group of the tert-butyl nicotinate chelate to the zinc catalyst, which is a key step in the activation mechanism. This type of directed activation provides a valuable method for the selective transformation of amides, which are typically unreactive functional groups.
| Derivative | Role | Transformation | Mechanism of Action | Reference |
|---|---|---|---|---|
| tert-Butyl pyridine-3-carboxylate | Amide and Ester Activator | Formation of amides and esters from carboxylic acids | Acts as an activated molecule to facilitate coupling | biosynth.com |
| tert-Butyl nicotinate | Directing Group for Amide Activation | Zn-catalyzed alcoholysis of amides to esters | Chelation to Zn(OAc)2 to activate the amide bond | acs.org |
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical strategy in organic synthesis. The pyridine ring can act as a directing group to guide transition metal catalysts to specific C-H bonds, enabling their selective transformation. While much of the research in this area focuses on the pyridine ring in general, the principles are applicable to this compound.
Rhodium and ruthenium-based catalysts are commonly employed for such transformations. Chelation-assisted C-H bond functionalization, where the nitrogen atom of the pyridine ring coordinates to the metal center, is a well-established strategy nih.govscispace.comnih.gov. This coordination brings the catalyst into close proximity to specific C-H bonds, facilitating their activation and subsequent reaction with a variety of coupling partners. For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize a range of heterocyclic compounds mdpi.com. These methods provide access to highly substituted and complex molecules from simple starting materials. The steric bulk of the tert-butyl group in this compound can influence the regioselectivity of these C-H functionalization reactions, offering a means to control the outcome of the synthesis.
Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be approached from a green chemistry perspective.
The development of sustainable methods for the synthesis of pyridine derivatives is an active area of research nih.gov. These methods often involve the use of environmentally benign solvents, catalysts, and reaction conditions. For example, multicomponent one-pot reactions, the use of green catalysts, and solvent-free synthesis are all strategies that can be applied to the production of pyridines nih.gov.
Furthermore, the development of sustainable methods for the synthesis of tert-butyl esters, which are structurally related to this compound, has been reported rsc.org. These methods often utilize flow microreactor systems, which can offer improved efficiency and safety compared to traditional batch processes. The application of such green and sustainable methodologies to the synthesis and functionalization of this compound can significantly reduce the environmental impact of these chemical processes. By embracing green chemistry principles, the utility of this compound in advanced organic synthesis can be enhanced in a more environmentally responsible manner.
Catalytic Applications and Catalyst Design
Role as Ligand in Homogeneous Catalysis
A comprehensive review of the scientific literature indicates that 3-(tert-butyl)pyridine is not widely employed as a primary ligand in homogeneous transition metal catalysis involving rhodium, nickel, or cobalt for stereoselective bond-forming reactions. While substituted pyridines are a foundational class of ligands, research in these specific areas has predominantly focused on more complex chelating ligands such as bipyridines and terpyridines, where tert-butyl groups are often installed to tune solubility and steric properties.
Searches for the use of this compound as a controlling ligand in catalytic reactions with rhodium, nickel, and cobalt did not yield significant dedicated studies. Although simple pyridine (B92270) can be used as a ligand or additive in such catalytic systems, the specific catalytic benefits or applications arising from the use of the 3-tert-butyl derivative are not prominently documented in the surveyed literature researchgate.netresearchgate.net. Some reports mention the synthesis of 3-tert-butylpyridine as a product or its use in preparing other compounds, rather than its application as a catalytic ligand researchgate.netresearchgate.net.
There is a notable lack of specific examples in the scientific literature demonstrating the application of this compound as a ligand for inducing stereoselectivity in C-C and C-O bond-forming reactions. The development of stereoselective catalysts typically relies on chiral ligands that can create a well-defined asymmetric environment around the metal center, a role for which achiral this compound is not suited.
Heterogeneous Catalysis and Material Science Applications
In contrast to its limited role in homogeneous catalysis, the specific size and basicity of this compound lend it utility in the fields of materials science and heterogeneous catalysis, particularly in the characterization of catalysts and the synthesis of coordination polymers.
The characterization of acidic sites in zeolites is crucial for understanding and optimizing their catalytic activity. A common method for this is the use of basic probe molecules of varying sizes, which are adsorbed onto the zeolite and analyzed using techniques like Fourier-transform infrared (FT-IR) spectroscopy. The accessibility of Brønsted and Lewis acid sites within the microporous structure of a zeolite depends on the kinetic diameter of the probe molecule relative to the zeolite's pore dimensions researchgate.net.
Sterically hindered pyridines are particularly useful for distinguishing between acid sites on the external surface of zeolite crystals and those located within the internal micropores. 2,6-Di-tert-butylpyridine (B51100) is a classic example of a bulky probe molecule. Due to the significant steric hindrance from the two tert-butyl groups flanking the nitrogen atom, it is too large to enter the micropores of most zeolites (e.g., ZSM-5) acs.orgresearchgate.net. Consequently, it exclusively interacts with and titrates the acid sites located on the external crystal surface or at pore mouths researchgate.netacs.org.
In contrast, unsubstituted pyridine is a much smaller molecule and can readily diffuse into the zeolite's micropore system, allowing it to access both internal and external acid sites. By comparing the amount of adsorbed pyridine versus adsorbed 2,6-di-tert-butylpyridine, researchers can quantify the distribution of external versus internal acidity acs.org.
This compound serves as an intermediate probe molecule. Its steric bulk is greater than that of pyridine but significantly less than that of 2,6-di-tert-butylpyridine. This allows it to be used to probe the accessibility of acid sites within larger pores or at the entrance of micropores, which might be inaccessible to pyridine but still blocked for the bulkier 2,6-disubstituted isomer. The choice of probe molecule is therefore critical for a detailed understanding of the catalyst's acidic landscape. The basicity of these probes also plays a role; while alkyl groups are electron-donating and should increase basicity, severe steric hindrance, as seen in 2,6-di-tert-butylpyridine, can weaken its effective basicity by impeding protonation stackexchange.com.
| Probe Molecule | Structure | Relative Steric Hindrance | Accessible Acid Sites in Zeolites |
|---|---|---|---|
| Pyridine | Low | External and Internal (Micropores) | |
| This compound | Medium | External and larger pores/pore mouths | |
| 2,6-Di-tert-butylpyridine | High | External surface only |
Coordination polymers are crystalline materials formed by the self-assembly of metal ions with organic ligands. The properties of these materials can be tuned by modifying the metal or the organic linker. This compound has been successfully incorporated as a ligand in the synthesis of coordination polymers.
A notable example is a one-dimensional coordination polymer formed with cadmium(II) thiocyanate, which features both this compound and 4-tert-butylpyridine (B128874) as ligands researchgate.netresearchgate.netamanote.com. In the resulting structure, with the formula catena-poly[[(3-tert-butylpyridine-κN)(4-tert-butylpyridine-κN)cadmium]-di-μ-thiocyanato-κN:S;κS:N], the cadmium centers are bridged by thiocyanate anions to form infinite chains, and the pyridine ligands coordinate to the cadmium ions, completing their coordination sphere researchgate.net. While this demonstrates the viability of this compound as a building block in materials science, the catalytic applications of this specific polymer have not been reported in the surveyed literature.
Mechanistic Studies of Catalytic Cycles
Detailed mechanistic studies of catalytic cycles are contingent on the existence of established catalytic reactions. As the use of this compound as a primary ligand in homogeneous catalysis is not well-documented, there is a corresponding absence of literature detailing the mechanistic cycles of such reactions. The interaction mechanism with zeolite acid sites, as discussed in section 9.2.1, is one of adsorption and spectroscopic response rather than a regenerative catalytic cycle.
Investigation of Intermediates and Transition States in Catalytic Reactions
A fundamental understanding of catalytic cycles necessitates the characterization of fleeting intermediates and the energetic landscape of transition states. While direct spectroscopic or crystallographic evidence for intermediates involving this compound as a ligand remains an area of active research, mechanistic studies on related pyridine-containing catalytic systems provide valuable insights.
In palladium-catalyzed cross-coupling reactions, for instance, the coordination of pyridine-type ligands to the metal center is a critical step. The steric bulk of the tert-butyl group in this compound can influence the geometry and stability of key intermediates, such as oxidative addition complexes and reductive elimination precursors. Computational studies on similar systems suggest that bulky ligands can favor the formation of specific isomers of intermediates, thereby directing the reaction towards a desired product. mit.edufiveable.me
For example, in reactions involving palladium catalysts, the formation of catalytically active Pd(0) species and their subsequent oxidative addition to a substrate are pivotal steps. The nature of the ligand, such as this compound, can modulate the electron density at the metal center and the steric congestion around it, thereby affecting the rates of these elementary steps. While specific data for this compound is not abundant, studies on bulky trialkylphosphine ligands, which share the characteristic of steric hindrance, have shown that they facilitate challenging cross-coupling reactions by promoting the reductive elimination step. nih.govsigmaaldrich.cnmit.edu
Furthermore, the investigation of catalytic cycles often involves spectroscopic techniques to identify transient species. In situ spectroscopic methods, coupled with isotopic labeling, have been instrumental in elucidating the structure of catalytic intermediates in various transition-metal-catalyzed reactions. nih.gov Although direct application of these techniques to this compound-based catalysts is not widely reported, they represent a powerful approach for future investigations into its specific role in stabilizing or destabilizing key intermediates and transition states.
Factors Governing Yield, Regioselectivity, and Enantioselectivity
The performance of a catalytic system is ultimately judged by its ability to deliver the desired product in high yield and with excellent selectivity. The presence of this compound as a ligand or additive can significantly impact these outcomes.
Yield: The steric hindrance provided by the tert-butyl group can prevent catalyst deactivation pathways, such as the formation of inactive dimeric or polymeric species. By maintaining the catalytic activity over a longer period, higher product yields can be achieved. However, excessive steric bulk can also hinder substrate binding, potentially leading to lower reaction rates and yields if not properly balanced with the electronic effects.
Regioselectivity: In reactions where a substrate has multiple reactive sites, directing the catalyst to a specific position is crucial. The steric profile of this compound can play a decisive role in controlling regioselectivity. For instance, in hydroformylation reactions, the ligand's bite angle and steric bulk influence the approach of the substrate to the metal center, thereby favoring the formation of either a linear or a branched aldehyde. nih.govrsc.orgresearchgate.netmdpi.comnih.gov While specific data for this compound in this context is limited, the principle of steric control is a well-established strategy in catalyst design.
Enantioselectivity: In asymmetric catalysis, the generation of a single enantiomer of a chiral product is the primary goal. Chiral ligands are typically employed to create a chiral environment around the metal catalyst. While this compound itself is achiral, it can be incorporated into chiral ligand frameworks. The bulky tert-butyl group can act as a stereodirecting element, influencing the facial selectivity of substrate coordination and subsequent bond-forming steps. In asymmetric hydrogenation, for example, the enantioselectivity is highly dependent on the precise geometry of the transition state, which is in turn influenced by the steric and electronic properties of the ligand. researchgate.netnih.gov
The following table summarizes the potential effects of this compound's steric and electronic properties on catalytic outcomes:
| Property | Potential Effect on Catalysis | Governing Factor |
| Steric Bulk | - Prevents catalyst deactivation- Influences substrate approach- Directs regioselectivity- Can act as a stereodirecting group in chiral ligands | Yield, Regioselectivity, Enantioselectivity |
| Electronic Properties | - Modulates electron density at the metal center- Affects rates of oxidative addition and reductive elimination | Yield, Reaction Rate |
It is important to note that the precise impact of this compound on a given catalytic reaction is highly system-dependent and is a result of a complex interplay between steric and electronic factors, as well as the nature of the metal, substrate, and reaction conditions.
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Another promising area is the use of transition-metal-free reactions. For example, a variety of 3,4-disubstituted pyridines featuring a tert-butyl group at the 4-position have been synthesized through the highly regioselective addition of di-tert-butylmagnesium to activated pyridine (B92270) precursors. thieme-connect.comresearchgate.net This two-step sequence is compatible with numerous functional groups, offering a versatile method for creating complex pyridine structures. thieme-connect.comresearchgate.net Furthermore, nickel-catalyzed reductive homocoupling has emerged as a simple and scalable route for producing ligands like 4,4′-di-tert-butyl-2,2′-bipyridine, addressing commercial availability issues. nih.gov These modern approaches prioritize atom economy, reduce reliance on harsh reagents, and provide precise control over the final molecular architecture, paving the way for the synthesis of increasingly complex and tailored tert-butyl pyridine derivatives. nih.govthieme-connect.comnih.gov
Exploration of New Catalytic Transformations Utilizing tert-Butyl Pyridine Derivatives
The distinct steric and electronic profile of tert-butyl pyridine derivatives makes them exceptional ligands for a wide range of catalytic transformations. The bulky tert-butyl groups can create a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst. nih.gov For instance, 4,4′-di-tert-butyl-2,2′-bipyridine is a crucial ligand in numerous transition-metal-catalyzed reactions, including iridium-catalyzed C-H borylation, nickel-catalyzed cross-couplings, and the manganese-catalyzed reduction of CO2. nih.govsigmaaldrich.com
The strategic placement of tert-butyl groups is also instrumental in the field of asymmetric catalysis. Chiral ligands such as (S)-t-BuPyOx are employed in reactions like the catalytic asymmetric conjugate addition of arylboronic acids to enones, producing cyclic ketones with high enantioselectivity. nih.gov Research is also expanding into novel catalytic systems. For example, yttrium complexes functionalized with tert-butyl-dimethyl-silyl-protected pyridine initiators have been used for the C–H bond activation and subsequent group-transfer polymerization of Michael-type monomers. mdpi.com The mechanism of palladium-catalyzed C–H functionalization of substrates like 2-phenylpyridine, often involving tert-butyl peroxides, is another active area of investigation. rsc.orgresearchgate.net Future work will likely focus on designing even more sophisticated ligands to control challenging transformations and enable new reaction pathways.
| Ligand/Derivative | Metal Catalyst | Catalytic Application | Reference |
| 4,4′-Di-tert-butyl-2,2′-bipyridine | Iridium | C-H Borylation of (hetero)arenes | nih.govsigmaaldrich.com |
| 4,4′-Di-tert-butyl-2,2′-bipyridine | Nickel | Cross-electrophile coupling reactions | nih.gov |
| 4,4′-Di-tert-butyl-2,2′-bipyridine | Vanadium | Epoxidation of cyclooctene | sigmaaldrich.comchemicalbook.com |
| 4,4′-Di-tert-butyl-2,2′-bipyridine | Iron | Ortho-allylation via C-H activation | sigmaaldrich.com |
| (S)-t-BuPyOx | (Not Specified) | Asymmetric conjugate addition | nih.gov |
| tert-Butyl modified terpyridine | Nickel | Alkyl-halide reductive coupling | nih.gov |
| tert-Butyl Peroxide | Palladium | Direct methylation/hydroxylation of 2-phenylpyridine | rsc.orgresearchgate.net |
Integration of Advanced Computational and Experimental Methodologies for Deeper Understanding
The synergy between advanced computational modeling and sophisticated experimental techniques is providing unprecedented insight into the behavior of tert-butyl pyridine systems. Density Functional Theory (DFT) has become a vital tool for elucidating reaction mechanisms, understanding electronic structures, and predicting properties. researchgate.netias.ac.intandfonline.com For example, DFT calculations have been used to investigate the mechanism of palladium-catalyzed methylation of 2-phenylpyridine with di-tert-butyl peroxide, identifying the key intermediates and transition states in both radical and non-radical pathways. researchgate.net Computational studies are also used to predict the nucleophilicity of substituted pyridines and to analyze the effects of substituents on the electron density of the pyridyl nitrogen atom, which is crucial for designing effective ligands and catalysts. researchgate.netias.ac.in
These computational approaches are often paired with advanced experimental methods. For instance, the function of 4-tert-butylpyridine (B128874) (tBP) as an additive in solar cells has been investigated by combining experimental techniques with DFT calculations to visualize its adsorption on TiO2 surfaces and understand its effect on the material's work function. chemicalbook.com Similarly, the combination of synthesis, characterization (using FT-IR, NMR, and X-ray diffraction), and DFT studies allows for a comprehensive analysis of novel pyridine derivatives, correlating their structural and electronic properties. tandfonline.com This integrated approach enables a deeper, more predictive understanding of molecular behavior, accelerating the rational design of new molecules and materials.
Design of Next-Generation Pyridine-Based Functional Materials with Tailored Properties
Research has shown that the inclusion of tBP can significantly boost the performance of PSCs. For example, its use as an additive in a one-step fabrication route for CH3NH3PbI3−xClx-based planar PSCs increased the PCE from 11.11% to 15.01%. rsc.org In another study, adding tBP improved the PCE of CH3NH3PbI3-based PSCs from 6.71% to 10.62%. ossila.comrsc.orgrsc.org The function of tBP is complex; it acts as a morphology controller for the hole transport layer, preventing the aggregation of lithium salts and ensuring a more uniform film. acs.org However, its volatility can also impact the long-term operational stability of the devices, prompting research into new additives with higher boiling points. acs.orgaip.org Beyond solar cells, ligands like 4,4′-di-tert-butyl-2,2′-bipyridine are used in iridium dyes for applications in photocatalysis and Organic Light-Emitting Diodes (OLEDs). nih.gov The future in this area lies in designing novel tert-butyl pyridine structures to precisely tune the electronic, physical, and interfacial properties of next-generation materials.
| Perovskite Solar Cell System | Role of 4-tert-butylpyridine (tBP) | Performance Improvement | Reference |
| CH3NH3PbI3-based (two-step route) | Improves perovskite crystallization | PCE increased from 6.71% to 10.62% | rsc.orgrsc.org |
| CH3NH3PbI3−xClx-based (one-step route) | Induces orientational and better crystallinity | PCE increased from 11.11% to 15.01% | rsc.orgrsc.org |
| CH3NH3PbI3/P3HT mesoscopic cells | Additive in hole transport material | Device efficiency enhanced from 5.7% to 13.7% | ossila.com |
| General n-i-p PSCs | Passivates surface defects | Achieved Open Circuit Voltage >1.20 V | aip.org |
| General n-i-p PSCs | Hole transport layer morphological controller | Improves uniformity of the hole transport layer | researchgate.netacs.org |
Expanding Structure-Reactivity Paradigms for Pyridine Systems in Diverse Chemical Applications
The introduction of one or more tert-butyl groups onto a pyridine ring dramatically alters its reactivity, creating unique molecular tools that are expanding fundamental concepts in chemistry. The steric hindrance provided by these bulky groups is a key feature that can be exploited. For example, highly hindered pyridines like 2,6-di-tert-butylpyridine (B51100) and 2,4,6-tri-tert-butylpyridine are used as specialized molecular probes. acs.org Due to their size, they are unable to enter the micropores of materials like zeolites, allowing them to selectively interact with and quantify acid sites on the external surface. acs.orgacs.org This steric bulk also dictates their reactivity, making them excellent "proton sponges" that selectively scavenge Brønsted acids without coordinating to larger Lewis acids.
This unique reactivity has led to the exploration of sterically hindered pyridines in determining fundamental chemical properties. The thermodynamics and kinetics of their interactions with carbocations have been studied to establish quantitative scales of Lewis basicity and nucleophilicity, revealing that steric repulsion can decrease the reactivity of the nitrogen atom by several orders of magnitude. thieme-connect.com This precise understanding of structure and reactivity allows for the rational design of molecules for specific applications. The future in this domain involves leveraging the tunable steric and electronic properties of tert-butyl pyridines to develop new types of non-coordinating bases, create frustrated Lewis pairs for small molecule activation, and design novel ligands that challenge existing models of coordination and catalysis. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(tert-butyl)pyridine with high yield and purity?
- Methodological Answer : The synthesis of this compound often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using tert-butyl boronic esters or tert-butyl halides. For example, Pd-catalyzed coupling in polar solvents like DMF or THF under inert atmospheres (e.g., nitrogen) at 60–80°C for 12–24 hours ensures efficient tert-butyl group introduction. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization in tert-butyl methyl ether improves purity. Reaction monitoring with TLC or HPLC is critical to confirm intermediate formation .
Q. How can researchers characterize the molecular structure and confirm the regiochemistry of this compound derivatives?
- Methodological Answer : Structural confirmation relies on multi-nuclear NMR spectroscopy (1H, 13C, and 2D techniques like COSY and HSQC) to resolve tert-butyl proton signals (δ ~1.3 ppm) and pyridine ring protons (δ ~7–9 ppm). X-ray crystallography is definitive for regiochemical confirmation, particularly for crystalline derivatives. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C–N stretches at ~1600 cm⁻¹). Cross-referencing with databases like PubChem ensures consistency in spectral assignments .
Advanced Research Questions
Q. What computational approaches are employed to predict the reactivity and electronic properties of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes in medicinal chemistry applications). Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., tert-butyl steric bulk) with catalytic activity. Software such as Gaussian or ORCA is used for simulations, while molecular dynamics (MD) track conformational stability in solvent environments .
Q. How should researchers address discrepancies in spectroscopic data when analyzing tert-butyl-substituted pyridine analogs?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. For NMR, use deuterated solvents (e.g., DMSO-d6 or CDCl3) and ensure sample dryness to avoid water peaks. If unexpected peaks persist, employ advanced techniques like NOESY to study spatial interactions or variable-temperature NMR to detect dynamic processes. For mass spectrometry, high-resolution instruments (HRMS) distinguish isobaric interferences. Cross-validate with alternative methods (e.g., X-ray or elemental analysis) and consult crystallographic databases (e.g., Cambridge Structural Database) for structural benchmarks .
Q. What experimental strategies mitigate steric hindrance challenges during functionalization of this compound?
- Methodological Answer : Steric hindrance from the tert-butyl group can impede electrophilic substitution. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., –NHBoc) to guide regioselective lithiation at less hindered positions.
- Microwave-assisted synthesis : Enhance reaction kinetics under high temperatures (100–150°C) to overcome steric barriers.
- Bulky ligand catalysts : Employ Pd(PtBu3)2 or Ru-phosphine complexes to stabilize transition states in cross-coupling reactions.
Monitor reaction progress via in-situ IR or GC-MS to optimize conditions .
Data Contradiction & Validation
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across studies?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences) or compound purity. Standardize assays using validated protocols (e.g., NIH/ATP guidelines) and confirm compound integrity via HPLC (>98% purity). Replicate experiments with independent synthetic batches. Utilize orthogonal biological models (e.g., in vitro enzymatic assays vs. cell-based viability tests) to confirm activity. Meta-analyses of published data (e.g., PubChem BioAssay) identify trends or outliers .
Safety & Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis due to pyridine’s volatility and potential respiratory irritation. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store under inert atmospheres (argon) at 2–8°C to prevent degradation. For spills, neutralize with activated carbon or vermiculite, and dispose via hazardous waste protocols. Regularly review Safety Data Sheets (SDS) for toxicity data (e.g., LD50) and emergency procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
